Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKKZZSEXSGSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635710 | |
| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-46-8 | |
| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3,4-(methylenedioxy)phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Potassium benzo[d]dioxol-5-yltrifluoroborate: Synthesis, Applications, and Relevance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium benzo[d]dioxol-5-yltrifluoroborate (CAS Number: 871231-46-8) is a versatile and stable organoboron reagent that has gained significant traction in modern organic synthesis.[1][2] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of Potassium benzo[d]dioxol-5-yltrifluoroborate, with a particular focus on its utility in the synthesis of biologically active molecules relevant to drug discovery. Detailed experimental protocols and a discussion of the pharmacological significance of the benzo[d]dioxole moiety are presented to facilitate its use in research and development.
Compound Identification and Properties
Potassium benzo[d]dioxol-5-yltrifluoroborate is a white, crystalline solid that is stable to air and moisture, offering significant advantages in handling and storage over its corresponding boronic acid.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 871231-46-8 | [2] |
| Molecular Formula | C₇H₅BF₃KO₂ | [2] |
| Molecular Weight | 228.02 g/mol | [2] |
| Appearance | White solid | [4] |
| Purity | ≥95% | [2] |
Structure:
Figure 1. Chemical structure of Potassium benzo[d]dioxol-5-yltrifluoroborate.
Synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate
General Experimental Protocol for Synthesis
This protocol is a representative procedure based on the synthesis of similar potassium aryltrifluoroborates.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Acetone
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine. Add a solution of 5-bromobenzo[d][4][5]dioxole in anhydrous THF dropwise from the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the magnesium has been consumed, cool the reaction mixture to 0 °C.
-
Boration: To the cooled Grignard reagent, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis and Trifluoroborate Salt Formation: Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of potassium hydrogen fluoride (KHF₂). Stir the resulting mixture vigorously for 1-2 hours.
-
Isolation and Purification: Remove the THF under reduced pressure. The resulting solid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a suitable solvent like hot acetone, followed by precipitation with a less polar solvent such as diethyl ether.[4] The product is then filtered, washed with diethyl ether, and dried under vacuum to yield Potassium benzo[d]dioxol-5-yltrifluoroborate as a white solid.[4]
Diagram 1. General synthetic workflow for Potassium benzo[d]dioxol-5-yltrifluoroborate.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of Potassium benzo[d]dioxol-5-yltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with Potassium benzo[d]dioxol-5-yltrifluoroborate.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide or chloride)
-
Potassium benzo[d]dioxol-5-yltrifluoroborate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Phosphine ligand (e.g., RuPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent system (e.g., Toluene/H₂O, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube or a microwave vial, add the aryl halide (1.0 equiv), Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., Toluene/H₂O in a 4:1 to 10:1 ratio).
-
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) and add this to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Potassium Aryltrifluoroborates
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | PdCl₂AᵗaPhos₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 89 | [5] |
| 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Toluene/H₂O | 100 | 91 | |
| Benzyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | High | [6] |
| 4-Bromo-2-fluorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 100 | Good |
Note: The yields presented are for similar potassium aryltrifluoroborates and serve as a general guide. Specific yields for Potassium benzo[d]dioxol-5-yltrifluoroborate may vary.
Diagram 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery and Medicinal Chemistry
The benzo[d][4][5]dioxole (or methylenedioxyphenyl) moiety is a prevalent structural motif in a vast number of biologically active natural products and synthetic compounds. Its presence can significantly influence the pharmacological properties of a molecule, including its metabolic stability and receptor binding affinity. Consequently, Potassium benzo[d]dioxol-5-yltrifluoroborate serves as a valuable building block for the synthesis of novel therapeutic agents.
Biological Activities of Benzo[d]dioxole Derivatives
Derivatives of benzo[d][4][5]dioxole have demonstrated a broad spectrum of biological activities.
Table 3: Reported Biological Activities of Benzo[d]dioxole Derivatives
| Biological Activity | Example Compound Class | Reference |
| Anticancer | Thiourea derivatives | [7] |
| Antifungal | Propanamide derivatives | [7] |
| Antibacterial | Dihydropyrazole derivatives | [8] |
| Antiepileptic | Stiripentol analogs | |
| Auxin Receptor Agonists | Acetamide derivatives |
Involvement in Signaling Pathways
While direct evidence of Potassium benzo[d]dioxol-5-yltrifluoroborate modulating signaling pathways is not available, numerous benzo[d]dioxole-containing molecules synthesized via methods like Suzuki-Miyaura coupling have been shown to interact with key cellular signaling pathways implicated in various diseases, particularly cancer.
For instance, several studies have focused on the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) by compounds containing the benzo[d]dioxole scaffold.[8][9][10] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Diagram 3. Simplified representation of EGFR and VEGFR signaling pathways and the potential point of intervention for benzo[d]dioxole derivatives.
The ability to readily introduce the benzo[d]dioxole-5-yl moiety into a diverse range of molecular scaffolds using Potassium benzo[d]dioxol-5-yltrifluoroborate makes this reagent a powerful tool for the discovery of novel inhibitors of these and other critical signaling pathways in drug development.
Conclusion
Potassium benzo[d]dioxol-5-yltrifluoroborate is a stable, versatile, and highly effective reagent for the Suzuki-Miyaura cross-coupling reaction. Its ease of handling and high reactivity make it an invaluable tool for synthetic chemists in both academic and industrial settings. The prevalence of the benzo[d]dioxole moiety in biologically active compounds underscores the importance of this reagent in medicinal chemistry and drug discovery for the development of novel therapeutics targeting a range of diseases. This guide provides the fundamental information and experimental basis for the successful application of Potassium benzo[d]dioxol-5-yltrifluoroborate in research and development.
References
- 1. potassium 1,3-benzodioxol-5-yl(trifluoro)borate(1-) [myskinrecipes.com]
- 2. 871231-46-8,Potassium Benzo[d][1,3]dioxol-5-yltrifluoroborate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Handling of Potassium benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, handling, and synthetic applications of Potassium benzo[d]dioxol-5-yltrifluoroborate. This reagent is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development. Its enhanced stability compared to traditional boronic acids makes it an attractive alternative for cross-coupling reactions.
Core Concepts: Stability and Reactivity
Potassium organotrifluoroborates, including the benzo[d]dioxol-5-yl variant, are crystalline solids known for their remarkable stability to air and moisture. This characteristic allows for easier handling and long-term storage at ambient temperatures without significant degradation, a notable advantage over their boronic acid counterparts which are often prone to protodeboronation and decomposition.
While specific quantitative data on the thermal, pH, and photostability of Potassium benzo[d]dioxol-5-yltrifluoroborate is not extensively documented in publicly available literature, the general class of potassium aryltrifluoroborates is recognized for its robust nature. Their stability, however, is not absolute and can be influenced by factors such as strong acidic or basic conditions. The trifluoroborate anion is stable in neutral and weakly acidic solutions but can be hydrolyzed to the corresponding boronic acid under basic conditions, a key step for its participation in palladium-catalyzed cross-coupling reactions.
Quantitative Data
The following table summarizes the key quantitative data for Potassium benzo[d]dioxol-5-yltrifluoroborate.
| Property | Value |
| CAS Number | 871231-46-8[1][2] |
| Molecular Formula | C₇H₅BF₃KO₂ |
| Molecular Weight | 228.02 g/mol [2] |
| Purity | ≥95% |
Safety and Handling
The safe handling of any chemical reagent is paramount. The following table summarizes the hazard identification for Potassium benzo[d]dioxol-5-yltrifluoroborate based on its Safety Data Sheet (SDS).
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible scientific outcomes. The following are representative protocols for the synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate and its application in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate
This protocol is a general procedure for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acid.
Materials:
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Filter funnel and flask
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzo[d][1][3]dioxole-5-boronic acid (1.0 equivalent) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents).
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.
-
A white precipitate should form upon addition. Continue stirring the mixture for 30-60 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water, followed by a small amount of cold acetone.
-
Dry the resulting white solid under vacuum to yield Potassium benzo[d]dioxol-5-yltrifluoroborate.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl halide.
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (2-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (if required by the catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., Toluene/water, Dioxane/water)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
To a Schlenk tube, add the aryl halide, Potassium benzo[d]dioxol-5-yltrifluoroborate, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
-
Add the solvent system (e.g., a 10:1 mixture of toluene and water).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow.
Caption: General synthesis of potassium aryltrifluoroborates.
Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.
References
The Advent and Ascendance of Potassium Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors, the quest for stable, versatile, and efficient reagents is paramount. Among the arsenal of organoboron compounds, potassium (PK) organotrifluoroborates have emerged as exceptionally valuable building blocks. Their remarkable stability to air and moisture, coupled with their broad functional group tolerance and predictable reactivity, positions them as superior alternatives to their often-unstable boronic acid and ester counterparts. This technical guide provides an in-depth exploration of the discovery and history of potassium organotrifluoroborates, detailed experimental protocols for their synthesis, and a comprehensive overview of their application in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.
A Historical Perspective: From Laboratory Curiosity to Synthetic Staple
The journey of organotrifluoroborates from obscure laboratory curiosities to indispensable tools in organic synthesis is a testament to persistent scientific inquiry. The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, for several decades, these compounds remained largely of academic interest due to the lack of general and efficient synthetic methods.
A significant, yet initially overlooked, development occurred in 1967 when Thierig and Umland described the use of potassium hydrogen difluoride (KHF₂) as a fluorinating agent for organoboron compounds.[1] This method, however, did not gain widespread traction until 1995 when a seminal paper by Vedejs and co-workers showcased a highly efficient and general method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborates using KHF₂ in aqueous methanol.[1] This publication marked a turning point, igniting broad interest in the chemistry of these stable and easy-to-handle reagents. The Vedejs method demonstrated that KHF₂ was uniquely effective, succeeding where potassium fluoride (KF) failed to displace the hydroxyl groups of boronic acids.[1] This breakthrough made a wide array of potassium organotrifluoroborates readily accessible, paving the way for their extensive exploration in organic synthesis.
Following this pivotal discovery, the research groups of Molander, Genet, and Darses, among others, have significantly expanded the scope and utility of potassium organotrifluoroborates. Their work has led to the development of numerous synthetic protocols, including one-pot procedures from organohalides and the synthesis of alkyl-, alkenyl-, and alkynyltrifluoroborates, solidifying their role as essential reagents in the modern synthetic chemist's toolbox.[2][3]
The Cornerstone of Stability: Structural Advantages
The exceptional stability of potassium organotrifluoroborates is a direct consequence of their structure. Unlike trivalent organoboranes, such as boronic acids, which possess a vacant p-orbital on the boron atom, the boron in organotrifluoroborates is tetracoordinate and part of an anionic 'ate' complex.[1] This structural feature renders the boron atom less susceptible to attack by oxygen and water, thereby preventing the common decomposition pathways that plague many other organoboron reagents.[1] The vast majority of potassium organotrifluoroborates can be stored indefinitely at room temperature without special precautions, a significant practical advantage in a research and development setting.[1]
Synthetic Methodologies: A Practical Guide
The preparation of potassium organotrifluoroborates can be broadly categorized into two main approaches: the conversion of pre-existing organoboron compounds and one-pot syntheses from organic precursors.
Synthesis from Boronic Acids and Esters
The Vedejs method remains the most common and straightforward route to potassium aryl- and vinyltrifluoroborates. It involves the simple treatment of a boronic acid or a boronate ester with potassium hydrogen difluoride.
Caption: Workflow for the synthesis of potassium organotrifluoroborates from boronic acids.
Detailed Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
-
Materials: Phenylboronic acid (1.0 eq), potassium hydrogen difluoride (KHF₂, 3.0 eq), methanol, and deionized water.
-
Procedure:
-
In a flask, dissolve phenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Slowly add the KHF₂ solution to the stirring solution of phenylboronic acid at room temperature. A white precipitate of potassium phenyltrifluoroborate will form.
-
Continue stirring the mixture for 30 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to obtain pure potassium phenyltrifluoroborate as a white, crystalline solid.
-
One-Pot Syntheses from Organohalides and Other Precursors
Caption: General workflow for the one-pot synthesis of potassium organotrifluoroborates.
Detailed Experimental Protocol: One-Pot Synthesis of Potassium Isopropenyltrifluoroborate
-
Materials: 2-Bromopropene (1.0 eq), tert-butyllithium (2.0 eq), trimethyl borate (1.2 eq), potassium hydrogen difluoride (3.0 eq), tetrahydrofuran (THF), and deionized water.
-
Procedure:
-
To a solution of 2-bromopropene in dry THF at -78 °C under an inert atmosphere, add tert-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add trimethyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of potassium hydrogen difluoride.
-
Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford potassium isopropenyltrifluoroborate.
-
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various potassium organotrifluoroborates and their subsequent use in Suzuki-Miyaura cross-coupling reactions, highlighting the efficiency and broad applicability of these methods.
Table 1: Synthesis of Potassium Organotrifluoroborates
| Starting Material | Product | Method | Yield (%) | Reference |
| Phenylboronic acid | Potassium phenyltrifluoroborate | From Boronic Acid (Vedejs) | 95 | [1] |
| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | From Boronic Acid | 87-91 | Organic Syntheses |
| 2-Bromopropene | Potassium isopropenyltrifluoroborate | One-Pot from Halide (Molander) | 75 | [3] |
| Phenylacetylene | Potassium phenylethynyltrifluoroborate | One-Pot from Alkyne (Darses, Genet) | 78 | [2] |
| 4-Bromobenzonitrile | Potassium 4-cyanophenyltrifluoroborate | One-Pot from Halide | 85 | [3] |
| 1-Decyne | Potassium (E)-dec-1-enyltrifluoroborate | Hydroboration then KHF₂ | 71 | [4] |
Table 2: Suzuki-Miyaura Cross-Coupling Reactions using Potassium Organotrifluoroborates
| Organotrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| K[PhBF₃] | 1-Bromonaphthalene | Pd(OAc)₂ | K₂CO₃ | Methanol | 80 | [5] |
| K[(E)-Dec-1-enylBF₃] | 1-Bromonaphthalene | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 82 | [6] |
| K[4-(Benzoyloxy)butylBF₃] | 4-Chloroanisole | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 92 | [7] |
| K[VinylBF₃] | 4-Bromoanisole | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | [8] |
| K[4-Methylthiophen-2-ylBF₃] | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 95 | [9] |
| K[PiperidinomethylBF₃] | 4-Chlorobenzonitrile | Pd(OAc)₂/XPhos | Cs₂CO₃ | THF/H₂O | 85 | [10] |
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and styrenyl moieties that are prevalent in many pharmaceutical agents. The use of potassium organotrifluoroborates as coupling partners in this reaction offers several advantages over traditional boronic acids, including enhanced stability, ease of handling, and often improved yields, especially with challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with potassium organotrifluoroborates.
The mechanism of the Suzuki-Miyaura reaction involving potassium organotrifluoroborates is generally believed to proceed through the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle. This slow-release mechanism can be advantageous in minimizing side reactions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Conclusion
Potassium organotrifluoroborates have transitioned from a niche area of organoboron chemistry to a cornerstone of modern organic synthesis. Their discovery, underpinned by the development of efficient synthetic methods, has provided chemists, particularly those in the pharmaceutical industry, with a class of reagents that offer unparalleled stability, ease of use, and broad applicability. The detailed protocols and data presented in this guide underscore the robustness and versatility of these compounds. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the importance and application of potassium organotrifluoroborates in the development of novel therapeutics and other advanced materials are set to expand even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Darses, S. and Genet, J.P. (2022) Potassium Organotrifluoroborates New Perspectives in Organic Synthesis. Chemical Reviews Journal, 108, 288-325. - References - Scientific Research Publishing [scirp.org]
- 9. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Synthetic Advantage of Potassium Benzo[d]dioxol-5-yltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel molecular architectures with enhanced biological activity is a cornerstone of modern drug discovery and development. The strategic incorporation of privileged scaffolds, such as the benzo[d][1][2]dioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) moiety, is a widely employed tactic to improve the pharmacological profile of lead compounds. Potassium benzo[d]dioxol-5-yltrifluoroborate has emerged as a superior and versatile reagent for introducing this important functional group, offering significant advantages over traditional organoboron compounds. This technical guide provides an in-depth analysis of the benefits of using Potassium benzo[d]dioxol-5-yltrifluoroborate in synthesis, supported by experimental data and protocols.
Core Advantages: Stability, Handling, and Reactivity
Potassium organotrifluoroborates, in general, present a compelling alternative to their boronic acid and ester counterparts, primarily due to their enhanced stability and ease of handling.[1][3] Unlike many boronic acids, which can be susceptible to dehydration to form boroxines and are often sensitive to air and moisture, Potassium benzo[d]dioxol-5-yltrifluoroborate is a crystalline, free-flowing solid that exhibits remarkable stability under ambient conditions.[1][3] This inherent stability translates to a longer shelf-life, simplified storage requirements, and greater reproducibility in synthetic protocols.
The robust nature of organotrifluoroborates also mitigates the issue of protodeboronation, a common side reaction with boronic acids, especially in the presence of base and protic solvents.[1] This allows for the use of near-stoichiometric amounts of the trifluoroborate reagent, improving the atom economy of the reaction.[1] While the trifluoroborate salt requires in situ hydrolysis to the active boronic acid for participation in the catalytic cycle, this controlled release can be advantageous in minimizing unwanted side reactions.
Key Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of Potassium benzo[d]dioxol-5-yltrifluoroborate lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals and biologically active molecules. The benzo[d]dioxole moiety is a key structural component in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with potassium organotrifluoroborates, illustrating the general efficiency of these reagents. While specific data for Potassium benzo[d]dioxol-5-yltrifluoroborate is not exhaustively compiled in a single source, the presented data for analogous aryltrifluoroborates provides a strong indication of its synthetic utility.
| Entry | Aryl Halide | Potassium Aryltrifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Potassium dioxolanylethyltrifluoroborate | PdCl2AtaPhos2 (5) | Cs2CO3 | Toluene/H2O (4:1) | 100 | 89 | [1] |
| 2 | 4-Chloroanisole | Potassium dioxolanylethyltrifluoroborate | PdCl2AtaPhos2 (5) | Cs2CO3 | Toluene/H2O (4:1) | 100 | 74 | [1] |
| 3 | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)2 (1) / RuPhos (2) | Na2CO3 | Ethanol | 85 | >95 | |
| 4 | 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)2 (1) / RuPhos (2) | Na2CO3 | Ethanol | 85 | 93 | |
| 5 | Benzyl Bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 (2) | Cs2CO3 | THF/H2O (10:1) | 77 | 82 | |
| 6 | 2-Chloroanisole | Potassium β-trifluoroborato amides | Pd(OAc)2 (5) / RuPhos (10) | - | - | - | Good to very good |
Experimental Protocols
Synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate
A general and effective method for the synthesis of potassium aryltrifluoroborates involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF2).
Materials:
-
5-Bromo-1,3-benzodioxole
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Potassium hydrogen fluoride (KHF2)
-
Acetone
-
Diethyl ether
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.
-
Add a solution of 5-bromo-1,3-benzodioxole in anhydrous THF dropwise to the activated magnesium to form the Grignard reagent.
-
Cool the Grignard solution to -78 °C and add trimethyl borate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture to 0 °C and add a saturated aqueous solution of KHF2.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the white precipitate, wash with cold water, acetone, and diethyl ether.
-
Dry the solid under vacuum to yield Potassium benzo[d]dioxol-5-yltrifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) (1-5 mol%)
-
Ligand (e.g., RuPhos, SPhos, PPh3) (2-10 mol%)
-
Base (e.g., Cs2CO3, K2CO3) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, Ethanol)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the aryl halide, Potassium benzo[d]dioxol-5-yltrifluoroborate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic and Biological Pathways
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The Role of the Benzo[d]dioxole Moiety in Sigma-1 Receptor Signaling
The benzo[d]dioxole moiety, readily introduced using Potassium benzo[d]dioxol-5-yltrifluoroborate, is a key pharmacophore in a number of compounds that modulate the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating cellular stress responses and calcium signaling. Ligands containing the benzo[d]dioxole scaffold can act as antagonists at the sigma-1 receptor, which has shown therapeutic potential in models of neuropathic pain and other neurological disorders.
Caption: Simplified signaling pathway of a benzo[d]dioxole-containing sigma-1 receptor antagonist.
Conclusion
Potassium benzo[d]dioxol-5-yltrifluoroborate stands out as a highly advantageous reagent for the incorporation of the medicinally important benzo[d]dioxole scaffold into complex molecules. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in both academic and industrial settings. The ability to efficiently synthesize molecules containing this key pharmacophore opens up new avenues for the development of novel therapeutics targeting a range of diseases. The detailed protocols and understanding of its application in the synthesis of biologically active compounds, such as sigma-1 receptor modulators, underscore the significant synthetic utility of Potassium benzo[d]dioxol-5-yltrifluoroborate.
References
"solubility of Potassium benzo[d]dioxol-5-yltrifluoroborate in common organic solvents"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium benzo[d]dioxol-5-yltrifluoroborate, a member of the versatile class of organotrifluoroborate salts, serves as a crucial building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability to air and moisture, coupled with its high reactivity, makes it an attractive alternative to boronic acids and esters. However, a thorough understanding of its solubility in common organic solvents is paramount for its effective application in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of potassium benzo[d]dioxol-5-yltrifluoroborate, alongside detailed experimental protocols for its determination.
General Solubility Characteristics
Key Observations:
-
Polar Solvents: Potassium organotrifluoroborates generally exhibit good solubility in polar aprotic and protic solvents.[2][3] This is attributed to the ionic nature of the potassium trifluoroborate moiety.
-
Nonpolar Solvents: Conversely, they are typically insoluble or have very low solubility in nonpolar organic solvents.[2][4]
-
Improving Solubility: For applications requiring solubility in less polar media, counterion exchange to a tetra-n-butylammonium (TBA) salt can be an effective strategy.[3]
Qualitative Solubility Data
The expected solubility of potassium benzo[d]dioxol-5-yltrifluoroborate in various common organic solvents is summarized in the table below. This information is extrapolated from the general behavior of potassium aryltrifluoroborates.
| Solvent Class | Common Solvents | Expected Solubility |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Slightly Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Slightly Soluble[2] |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Slightly Soluble[2] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble[2] |
| Water | Slightly Soluble[2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods can be employed.
Gravimetric Method for Solubility Determination
This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[5][6][7][8]
Methodology:
-
Sample Preparation: Add an excess amount of potassium benzo[d]dioxol-5-yltrifluoroborate to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, fine-porosity filter to remove all solid particles.
-
Solvent Evaporation: Transfer a known volume or mass of the clear, saturated filtrate to a pre-weighed container.
-
Drying: Carefully evaporate the solvent under reduced pressure or in a calibrated oven at a temperature below the decomposition point of the solute.
-
Mass Determination: Once all the solvent has been removed and the container has returned to room temperature in a desiccator, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
UV-Visible Spectroscopic Method for Solubility Determination
This method is suitable for compounds that possess a chromophore and is particularly useful for determining the solubility of poorly soluble substances.[9][10][11][12]
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of potassium benzo[d]dioxol-5-yltrifluoroborate in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a Beer-Lambert calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).
-
Filtration and Dilution: Filter the saturated solution to remove any undissolved solid.[10] Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Conclusion
While specific quantitative solubility data for potassium benzo[d]dioxol-5-yltrifluoroborate remains to be formally documented, its general solubility profile can be reliably predicted based on the behavior of analogous potassium organotrifluoroborate salts. For applications demanding precise solubility values, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust and accessible methods for experimental determination. A thorough understanding and experimental validation of solubility are critical for optimizing reaction conditions, improving yields, and facilitating the purification of products in synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scirp.org [scirp.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium Benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Potassium benzo[d]dioxol-5-yltrifluoroborate. This versatile method is essential for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the benzodioxole moiety is a common structural motif in biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. Potassium organotrifluoroborate salts have emerged as superior alternatives to boronic acids due to their enhanced stability to air and moisture, ease of handling, and improved stoichiometry in reactions. Potassium benzo[d]dioxol-5-yltrifluoroborate is a valuable building block that allows for the introduction of the benzo[d]dioxole scaffold onto various aromatic and heteroaromatic systems.
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl halide is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating to effect the coupling reaction, and concludes with product isolation and purification.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with a representative aryl bromide.
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Buchwald ligand (e.g., RuPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (10:1 v/v) or tert-Butanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), Potassium benzo[d]dioxol-5-yltrifluoroborate (0.6 mmol, 1.2 equiv), and the base (1.5 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the solvent system (e.g., 5 mL of a 10:1 mixture of toluene and water).
-
In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere and add them to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-aryl-benzo[d]dioxole derivative.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various potassium aryltrifluoroborates with different aryl halides. These tables provide a general guideline for expected outcomes when applying the protocol to Potassium benzo[d]dioxol-5-yltrifluoroborate.
Table 1: Coupling of Potassium Aryltrifluoroborates with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | t-BuOH | 110 | 2 | 85 |
Table 2: Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 91 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 78 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 2 | 80 |
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling protocol using Potassium benzo[d]dioxol-5-yltrifluoroborate offers a reliable and efficient method for the synthesis of 5-aryl-benzo[d]dioxole derivatives. The enhanced stability and ease of handling of the trifluoroborate salt make this protocol highly amenable to a wide range of substrates and functional groups, rendering it a valuable tool in synthetic organic chemistry and drug discovery. The provided general protocol and representative data serve as a strong foundation for researchers to successfully implement this methodology in their work.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Potassium Benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. A key application of this reaction is the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. Potassium organotrifluoroborates have emerged as superior coupling partners to boronic acids due to their enhanced stability to air and moisture, user-friendliness, and stoichiometric precision. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of potassium benzo[d]dioxol-5-yltrifluoroborate with various aryl and heteroaryl halides, a critical transformation for the synthesis of derivatives of the natural product safrole and other medicinally relevant scaffolds.
Advantages of Potassium Benzo[d]dioxol-5-yltrifluoroborate
Potassium trifluoroborate salts, including potassium benzo[d]dioxol-5-yltrifluoroborate, offer several advantages over their boronic acid counterparts:
-
Enhanced Stability: They are crystalline solids that are stable to air and moisture, facilitating easier handling and storage without the need for specialized inert atmosphere techniques.
-
Improved Stoichiometry: Their stability reduces decomposition and protodeboronation, allowing for the use of near-stoichiometric amounts of the reagent.
-
High Reactivity: They are highly effective nucleophilic partners in cross-coupling reactions with a broad range of electrophiles.
Palladium Catalyst Systems
The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and scope.
Common Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Effective Ligands for Aryltrifluoroborate Coupling:
-
Buchwald-type phosphines: These bulky, electron-rich phosphines are highly effective for cross-coupling reactions. Examples include RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Triphenylphosphine (PPh₃): A common and cost-effective ligand suitable for many Suzuki-Miyaura couplings.
Data Presentation: Comparison of Catalyst Systems
The following table summarizes representative catalyst systems and their performance in the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with aryl halides. While specific data for potassium benzo[d]dioxol-5-yltrifluoroborate is extrapolated from closely related aryltrifluoroborates, these conditions provide a strong starting point for optimization.
| Catalyst System | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| System 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | Aryl Chloride | 72-95 | [1] |
| System 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | --- | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | Aryl Bromide | 80-90 | |
| System 3 | Pd(PPh₃)₄ (2) | --- | Cs₂CO₃ | Toluene/H₂O | 85 | 1-3 | Alkenyl Bromide | 85-98 | [2] |
| System 4 | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | 80 | 12-24 | Aryl Bromide | 70-85 | [3] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate
-
Aryl bromide (or other aryl halide)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., RuPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add potassium benzo[d]dioxol-5-yltrifluoroborate (1.05 equiv.), the aryl bromide (1.0 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% RuPhos).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., toluene) and degassed water to the reaction vessel via syringe. The typical solvent ratio is 10:1 organic solvent to water.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cross-coupled product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium benzo[d]dioxol-5-yltrifluoroborate is a highly efficient method for the synthesis of valuable 5-aryl-benzo[d]dioxole derivatives. The use of robust and stable potassium trifluoroborate salts, combined with optimized palladium catalyst systems, provides a reliable and versatile strategy for drug discovery and development professionals. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Potassium Benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Potassium organotrifluoroborates have emerged as highly effective coupling partners due to their enhanced stability to air and moisture compared to boronic acids, simplifying handling and storage. This document provides detailed application notes and protocols for the optimal use of potassium benzo[d]dioxol-5-yltrifluoroborate in Suzuki-Miyaura reactions, a key building block in the synthesis of various biologically active compounds and natural products.
Potassium benzo[d]dioxol-5-yltrifluoroborate offers several advantages, including being a crystalline, free-flowing solid that is stable for long-term storage. Its reduced tendency for protodeboronation allows for the use of near-stoichiometric amounts, improving the atom economy of the reaction.
Optimal Reaction Conditions: A Summary
The successful Suzuki-Miyaura coupling of potassium benzo[d]dioxol-5-yltrifluoroborate with various aryl and heteroaryl halides is highly dependent on the judicious selection of base, solvent, palladium catalyst, and ligand. Based on extensive studies of related aryltrifluoroborates and benzodioxole derivatives, the following conditions are recommended as a starting point for optimization.
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ | 2-5 mol% loading is typical. |
| Ligand | RuPhos, SPhos, or PPh₃ | 4-10 mol% loading. The choice of ligand is critical and can depend on the electronic and steric properties of the coupling partner. |
| Base | Cs₂CO₃ or K₂CO₃ | 2-3 equivalents. Cesium carbonate is often highly effective for trifluoroborates.[1][2][3] |
| Solvent System | THF/H₂O (9:1 or 10:1) or Toluene/H₂O (10:1) | Biphasic solvent systems are generally beneficial.[2] |
| Temperature | 80-100 °C | Reaction temperature may require optimization. |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |
Influence of Base and Solvent
The choice of base is critical for the activation of the trifluoroborate salt, which facilitates the transmetalation step of the catalytic cycle.[2] Carbonates, particularly cesium carbonate, have demonstrated high efficacy in promoting the coupling of organotrifluoroborates.[1][3]
A variety of solvents can be employed, with alcoholic and aqueous mixtures often showing positive effects on the reaction yield.[1] For instance, a THF/H₂O mixture has been shown to be effective for the coupling of potassium vinyltrifluoroborate.[1] Similarly, a toluene/H₂O system is also a robust choice for Suzuki-Miyaura reactions involving potassium alkyltrifluoroborates.[4][5]
Experimental Protocols
The following protocols provide a detailed methodology for the Suzuki-Miyaura cross-coupling of potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl halide.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.05 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equivalents)
-
Degassed Solvent (e.g., THF/H₂O, 10:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the potassium benzo[d]dioxol-5-yltrifluoroborate, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle Diagram
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Potassium Benzo[d]dioxol-5-yltrifluoroborate with Aryl Chlorides and Bromides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and esters due to their enhanced stability, ease of handling, and improved stoichiometry.[1] These crystalline, free-flowing solids are stable to both air and moisture, eliminating the need for specialized handling techniques and allowing for long-term storage at ambient temperatures.[1] This document provides detailed protocols for the use of Potassium benzo[d]dioxol-5-yltrifluoroborate as a coupling partner with a range of aryl chlorides and bromides, which is crucial for the synthesis of various biologically active compounds and functional materials. The 3,4-methylenedioxyphenyl moiety is a common scaffold in numerous natural products and pharmaceuticals.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several key advantages over traditional organoboron reagents:
-
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, simplifying handling and storage.[1][2]
-
Ease of Handling: Their solid nature and stability do not require inert atmosphere techniques for storage and handling.[1][3]
-
Improved Stoichiometry: They exhibit a reduced tendency for protodeboronation, allowing for their use in near 1:1 ratios with the electrophile.[1]
-
Broad Substrate Scope: They are effective coupling partners for a wide variety of aryl and heteroaryl chlorides and bromides, including those that are sterically hindered or electronically diverse.[1][3][4]
-
High Functional Group Tolerance: The reaction conditions are generally mild, tolerating sensitive functional groups such as esters, ketones, nitriles, and aldehydes.[1][3]
Reaction Mechanism and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Suzuki Coupling with Potassium Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for conducting large-scale Suzuki-Miyaura coupling reactions using potassium aryltrifluoroborates. This document is intended for researchers, scientists, and drug development professionals involved in process development and manufacturing.
Introduction: The Advantages of Potassium Aryltrifluoroborates in Scale-Up
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl structures.[1] While boronic acids have traditionally been the reagents of choice, their use on a large scale can be hampered by issues such as instability, dehydration to form boroxines, and difficulty in precise stoichiometric control.[2][3]
Potassium aryltrifluoroborates have emerged as superior alternatives for industrial applications due to several key advantages:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, simplifying handling, storage, and dispensing on a large scale.[1][4][5] This stability allows for long-term storage at ambient temperatures without degradation.
-
Improved Stoichiometry: Their stability minimizes decomposition, allowing for more precise control over stoichiometry and reducing the need for excess reagents.[4]
-
Ease of Preparation and Purification: Potassium aryltrifluoroborates can be readily prepared from boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂).[6][7] They are often easily purified by recrystallization.
-
Broad Reaction Scope and Functional Group Tolerance: They are compatible with a wide range of functional groups and have been successfully employed in the synthesis of complex molecules.[8][9]
General Workflow for Large-Scale Suzuki Coupling with Potassium Aryltrifluoroborates
The following diagram outlines a typical workflow for a large-scale Suzuki coupling reaction using potassium aryltrifluoroborates.
Key Considerations for Large-Scale Synthesis
Scaling up Suzuki-Miyaura coupling reactions from the laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Reagent and Solvent Selection
-
Potassium Aryltrifluoroborate Quality: The purity and stability of the potassium aryltrifluoroborate are critical. It is recommended to perform quality control checks to ensure consistency between batches.[7]
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for reaction efficiency and can impact catalyst loading. For large-scale operations, air-stable palladium pre-catalysts are often preferred to simplify handling. The cost of the catalyst and ligand is a significant factor in the overall process economics.[10]
-
Base Selection: The choice of base can influence reaction kinetics and impurity profiles. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The solubility of the base in the chosen solvent system is an important consideration for mass transfer.
-
Solvent System: The solvent system must be chosen to ensure sufficient solubility of all reactants and intermediates. Mixed aqueous/organic solvent systems are common.[8] On an industrial scale, factors such as boiling point, flammability, toxicity, and ease of recovery and recycling are paramount. Toluene-water mixtures are often preferred in process chemistry.[1]
Reaction Parameters
-
Catalyst Loading: Minimizing catalyst loading is a key goal in process development to reduce costs and minimize palladium contamination in the final product. Catalyst loadings can often be significantly reduced during scale-up optimization.
-
Temperature Control: Suzuki coupling reactions are often exothermic.[11][12] Careful control of the reaction temperature is critical to prevent runaway reactions and minimize the formation of impurities. The heat removal capacity of the reactor must be considered.
-
Mixing: Efficient mixing is essential to ensure good mass transfer between phases, particularly in heterogeneous reaction mixtures. The impeller design and agitation speed should be optimized for the specific reactor geometry and reaction mixture properties.
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the palladium catalyst and potential side reactions.[10]
Work-up and Purification
-
Quenching: The reaction is typically quenched by the addition of water or an aqueous solution.
-
Phase Separation: Efficient phase separation is important for a clean work-up. The choice of extraction solvent can impact the efficiency of this step.
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity. Various methods can be employed for palladium removal, including treatment with activated carbon, silica-based scavengers, or crystallization.[13]
-
Product Isolation and Purification: Crystallization is the preferred method for product isolation and purification on a large scale as it is generally more cost-effective and scalable than chromatography.
Safety Considerations
-
Exotherms: As mentioned, Suzuki couplings can be exothermic.[11][12] A thorough thermal hazard assessment, including reaction calorimetry, is essential before scaling up to understand the thermal profile of the reaction and to design appropriate cooling and emergency shutdown procedures.
-
Flammable Solvents: The use of flammable organic solvents requires appropriate handling procedures and equipment to mitigate the risk of fire and explosion.
-
Reagent Handling: While potassium aryltrifluoroborates are generally stable, appropriate personal protective equipment should always be used when handling any chemical reagents.
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for specific substrates and scales.
Protocol 1: Ligand-Assisted Suzuki Coupling in a Toluene/Water System
This protocol is suitable for a wide range of aryl bromides and chlorides.
Materials:
-
Aryl Halide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.05 - 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 - 1 mol%)
-
Ligand (e.g., RuPhos, SPhos) (0.02 - 2 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene
-
Water
Procedure:
-
Charge a suitably sized reactor with the aryl halide, potassium aryltrifluoroborate, and base.
-
Add toluene and water (typically in a ratio of 5:1 to 10:1).
-
Inert the reactor by evacuating and backfilling with nitrogen or argon three times.
-
Degas the reaction mixture by sparging with nitrogen or argon for at least 30 minutes while stirring.
-
In a separate, inerted glovebox or Schlenk flask, prepare a solution of palladium(II) acetate and the chosen phosphine ligand in a small amount of degassed toluene.
-
Transfer the catalyst solution to the reactor via a cannula or an addition funnel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable in-process control (IPC) method such as HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate, toluene) and perform a phase separation.
-
Wash the organic layer with water and then brine.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization or other suitable methods.
Protocol 2: Ligandless Suzuki Coupling in an Alcohol/Water System
For some activated aryl halides, a ligandless protocol can be effective and offers cost advantages.[3]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.2 - 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Methanol or Isopropanol
-
Water
Procedure:
-
Charge a reactor with the aryl bromide, potassium aryltrifluoroborate, potassium carbonate, and palladium(II) acetate.
-
Add the alcohol and water (e.g., in a 9:1 ratio).
-
The reaction can often be run open to the atmosphere, but for sensitive substrates, an inert atmosphere is recommended.
-
Heat the reaction mixture to reflux (typically 65-85 °C) and monitor by IPC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and water for work-up as described in Protocol 1.
-
Purify the product.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of potassium aryltrifluoroborates with various aryl halides, compiled from literature sources. These should serve as a starting point for optimization.
Table 1: Ligand-Assisted Suzuki Coupling Conditions
| Aryl Halide | Potassium Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Phenyl-BF₃K | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 91[14] |
| 4-Bromoanisole | Phenyl-BF₃K | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | RT | 12 | 85[9] |
| 2-Bromomesitylene | Phenyl-BF₃K | Pd(OAc)₂ (5) | - | K₂CO₃ (3) | Methanol | Reflux | 18 | 52[3] |
| 4-Chloroanisole | 4-(Benzoyloxy)butyl-BF₃K | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87[14] |
Table 2: Ligandless Suzuki Coupling Conditions
| Aryl Halide | Potassium Aryltrifluoroborate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene | Phenyl-BF₃K | Pd(OAc)₂ (0.5) | K₂CO₃ (3) | Methanol | Reflux | 2 | 80[3] |
| 4-Bromoanisole | Phenyl-BF₃K | Pd(OAc)₂ (0.2) | K₂CO₃ (3) | Methanol | Reflux | 2 | 95[3] |
| 4-Bromonitrobenzene | Phenyl-BF₃K | Pd(OAc)₂ (0.5) | K₂CO₃ (3) | Water | 65 | 2 | 98[3] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
Potassium aryltrifluoroborates are highly valuable reagents for large-scale Suzuki-Miyaura coupling reactions, offering significant advantages in terms of stability, handling, and stoichiometry. By carefully considering the key parameters outlined in these application notes, including reagent selection, reaction conditions, work-up procedures, and safety, researchers and drug development professionals can successfully implement this robust and versatile methodology in their manufacturing processes. The provided protocols and data serve as a solid foundation for the development of efficient, safe, and scalable synthetic routes to valuable biaryl and heteroaryl compounds.
References
- 1. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functional Group Tolerance in Suzuki Reactions with Potassium Benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] Potassium organotrifluoroborates have emerged as superior coupling partners compared to traditional boronic acids due to their enhanced stability to air and moisture, ease of handling as crystalline solids, and favorable stoichiometry in reactions.[2][3] This document provides detailed application notes and protocols on the use of Potassium benzo[d]dioxol-5-yltrifluoroborate, a key building block in the synthesis of various biologically active molecules and functional materials, highlighting its compatibility with a diverse range of functional groups.
Potassium benzo[d]dioxol-5-yltrifluoroborate offers the advantages of the trifluoroborate salt, including stability and ease of use, making it an attractive reagent for drug discovery and development where robust and reproducible methodologies are paramount. These notes will detail the scope of compatible functional groups, provide specific experimental protocols, and present quantitative data to guide synthetic chemists in leveraging this versatile reagent.
General Reaction Scheme and Workflow
The Suzuki-Miyaura cross-coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl halide (or pseudohalide) proceeds via a palladium-catalyzed cycle to form the desired biaryl product. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for this reaction typically involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent purification of the product.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Functional Group Tolerance
The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance. When using Potassium benzo[d]dioxol-5-yltrifluoroborate, a wide array of functional groups on the aryl halide coupling partner are well-tolerated. This includes both electron-donating and electron-withdrawing groups, as well as various heterocyclic systems.
Table 1: Compatibility of Functional Groups on the Aryl Halide Partner
| Functional Group Class | Representative Examples | Compatibility | Notes |
| Electron-donating Groups | -OCH₃, -CH₃, Alkyl | High | Generally, electron-rich aryl halides react well, sometimes requiring slightly longer reaction times. |
| Electron-withdrawing Groups | -NO₂, -CN, -C(O)CH₃, -CO₂R, -CHO | High | Electron-poor aryl halides are often excellent substrates, leading to high yields. Nitro groups are generally tolerated.[4] |
| Halogens | -F, -Cl | Moderate to High | While aryl bromides and iodides are more reactive, aryl chlorides can be effectively coupled with appropriate catalyst/ligand systems.[5] |
| Ketones and Aldehydes | -C(O)R, -CHO | High | These functional groups are well-tolerated under standard Suzuki conditions.[4] |
| Esters and Amides | -CO₂R, -C(O)NR₂ | High | Esters and amides are generally stable and do not interfere with the coupling reaction.[4] |
| Nitriles | -CN | High | The nitrile functionality is compatible with the reaction conditions.[1] |
| Protected Amines | -NHBoc, -N(Alkyl)₂ | High | Protected amines are well-tolerated. Primary amines may require protection. |
| Heterocycles | Pyridines, Thiophenes, Furans, Indoles | Good to High | Heteroaryl halides are generally good coupling partners, though reaction conditions may need optimization depending on the heterocycle.[1] |
Experimental Protocols
Below are detailed protocols for the synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate and its subsequent use in a general Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate
This protocol is adapted from general procedures for the synthesis of aryltrifluoroborates.
Materials:
-
Benzo[d]dioxole-5-boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
-
Water
Procedure:
-
In a suitable flask, dissolve benzo[d]dioxole-5-boronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring.
-
A white precipitate should form upon addition. Continue stirring at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the remaining aqueous mixture to precipitate the product further.
-
Collect the white solid by vacuum filtration and wash with cold acetone.
-
Dry the solid under vacuum to afford Potassium benzo[d]dioxol-5-yltrifluoroborate.
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with a variety of aryl chlorides.[4]
Materials:
-
Aryl chloride (1.0 eq)
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add the aryl chloride (0.5 mmol, 1.0 eq), Potassium benzo[d]dioxol-5-yltrifluoroborate (0.5 mmol, 1.0 eq), and potassium carbonate (1.5 mmol, 3.0 eq).
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the catalyst and ligand to the Schlenk tube.
-
Add toluene (5.0 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours or until completion as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with different potassium organotrifluoroborates, demonstrating the general applicability and functional group tolerance of this class of reagents. While specific data for Potassium benzo[d]dioxol-5-yltrifluoroborate is limited in the literature, the data presented for other aryl and heteroaryl trifluoroborates provides a strong indication of expected reactivity and yields.
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides
| Potassium Organotrifluoroborate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 91 | [1] |
| Potassium Furan-2-yltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 93 | [1] |
| Potassium 1H-Indol-5-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 89 | [1] |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 92 | [1] |
| Potassium 4-(Benzoyloxy)butyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 87 | [4] |
| Potassium 4-(Benzoyloxy)butyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 85 | [4] |
| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 82 | [2] |
Conclusion
Potassium benzo[d]dioxol-5-yltrifluoroborate is a highly stable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. The mild reaction conditions and broad functional group tolerance make it an invaluable tool for the synthesis of complex biaryl structures, particularly in the fields of medicinal chemistry and materials science. The provided protocols offer a robust starting point for the application of this reagent, and the compiled data on related organotrifluoroborates underscores the wide applicability of this methodology. Researchers can confidently employ Potassium benzo[d]dioxol-5-yltrifluoroborate with a diverse range of functionalized coupling partners to access novel molecular architectures.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds Using the Benzodioxole Trifluoroborate Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing the versatile benzodioxole trifluoroborate moiety. The 1,3-benzodioxole scaffold is a prevalent structural motif in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antifungal properties. The use of potassium organotrifluoroborate salts in cross-coupling reactions offers significant advantages, including enhanced stability and ease of handling compared to traditional boronic acids.
Introduction to Benzodioxole Trifluoroborates in Bioactive Compound Synthesis
The 1,3-benzodioxole ring system is a key pharmacophore in medicinal chemistry. Its incorporation into molecules can significantly influence their biological activity. Potassium organotrifluoroborates have emerged as robust and reliable coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These salts are typically crystalline, air- and moisture-stable solids, which simplifies their storage and handling. The synthesis of novel bioactive compounds can be efficiently achieved by coupling potassium benzodioxoletrifluoroborate with a variety of aryl and heteroaryl halides.
Experimental Protocols
Synthesis of Potassium Benzo[d][1][2]dioxole-5-yltrifluoroborate
This protocol describes the synthesis of potassium benzo[d][1][2]dioxole-5-yltrifluoroborate from the corresponding boronic acid.
Materials:
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
In a suitable flask, dissolve benzo[d][1][2]dioxol-5-ylboronic acid in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
Stir the resulting mixture at room temperature for 2-4 hours. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it sequentially with cold water, acetone, and diethyl ether.
-
Dry the resulting white solid under vacuum to yield potassium benzo[d][1][2]dioxole-5-yltrifluoroborate.
Suzuki-Miyaura Cross-Coupling of Potassium Benzo[d][1][2]dioxole-5-yltrifluoroborate with Aryl Halides
This general protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.
Materials:
-
Potassium benzo[d][1][2]dioxole-5-yltrifluoroborate (1.1 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene or Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, potassium benzo[d][1][2]dioxole-5-yltrifluoroborate, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the phosphine ligand.
-
Add the solvent system (e.g., toluene/water 10:1 or dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
Synthesis and Bioactivity of Benzodioxole-Containing Compounds
The following tables summarize representative quantitative data for the synthesis and biological evaluation of various bioactive compounds incorporating the benzodioxole moiety.
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 5-(4-methoxyphenyl)benzo[d][1][2]dioxole | 89 | [3] |
| 2 | 2-Chloroanisole | 5-(2-methoxyphenyl)benzo[d][1][2]dioxole | 74 | [3] |
| 3 | 4-Chlorobenzonitrile | 4-(benzo[d][1][2]dioxol-5-yl)benzonitrile | 93 | [3] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole | 85 | [4] |
Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions.
| Compound | Fungal Strain | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Nitropropenyl benzodioxole (NPBD) | Candida albicans | 0.25-1.0 | - | [5] |
| Nitropropenyl benzodioxole (NPBD) | Aspergillus fumigatus | 0.5-2.0 | - | [5] |
| Benzodioxole-pyrimidine derivative (5c) | Botrytis cinerea | - | 0.44 mg/L | [6] |
| Benzodioxole-pyrimidine derivative (5c) | Alternaria solani | - | 0.07 mg/L | [6] |
| Benzodioxole-imidazole hybrid (5l) | Candida albicans | 0.148 µmol/mL | - | [7] |
| Benzodioxole-imidazole hybrid (5m) | Candida albicans | 0.148 µmol/mL | - | [7] |
| 1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one | Aspergillus flavus | <1 | - | [8] |
Table 2: Antifungal Activity of Selected Benzodioxole Derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 | [5] |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 | [5] |
| Disodium aurothiomalate (PTP inhibitor) | CD45 (PTP) | 1.2 ± 0.1 | [9] |
| Disodium aurothiomalate (PTP inhibitor) | PTP1B | 3.6 ± 0.2 | [9] |
Table 3: Anticancer and Enzyme Inhibitory Activity of Selected Compounds.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of bioactive benzodioxole derivatives and the proposed signaling pathways for their anticancer and antifungal activities.
Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds.
Caption: Proposed anticancer mechanism via Thioredoxin Reductase inhibition.
Caption: Proposed antifungal mechanism via Protein Tyrosine Phosphatase inhibition.
References
- 1. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal and Antiaflatoxigenic Methylenedioxy-Containing Compounds and Piperine-Like Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of protein-tyrosine phosphatases by disodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Potassium organotrifluoroborates have emerged as superior coupling partners to traditional boronic acids due to their enhanced stability to air and moisture, which simplifies handling and storage.[1][2] These crystalline solids are easily prepared and often utilized in near-stoichiometric amounts, thus improving the reaction's atom economy. This document provides a comprehensive guide for setting up a Suzuki-Miyaura reaction using Potassium benzo[d]dioxol-5-yltrifluoroborate, a key building block in the synthesis of various biologically active compounds and natural products.[3][4]
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several key advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, which obviates the need for specialized handling techniques.[1]
-
Ease of Handling and Storage: Their stability permits long-term storage at ambient temperatures without degradation.
-
Improved Stoichiometry: Due to a reduced tendency for protodeboronation, they can be used in amounts closer to a 1:1 ratio with the electrophile.[5]
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[6][7]
-
Functional Group Tolerance: The reaction conditions are generally mild and compatible with a variety of functional groups.[5][8]
Experimental Protocols
This section details a general protocol for the Suzuki-Miyaura cross-coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl halide.
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.0 - 1.2 equiv)
-
Aryl or heteroaryl halide (e.g., chloride, bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, PPh₃, n-BuPAd₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask
-
Magnetic stir bar and stir plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Potassium benzo[d]dioxol-5-yltrifluoroborate, the aryl halide, and the base.[1]
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the solvent mixture (e.g., Toluene/H₂O 10:1) via syringe.[1]
-
Degassing: Stir the mixture and sparge with the inert gas for 15-20 minutes to degas the solvent.[1]
-
Catalyst/Ligand Addition: In a separate vial, combine the palladium catalyst and the phosphine ligand. Add this mixture to the reaction vessel under a positive pressure of the inert gas.[1]
-
Heating: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) in a preheated oil bath.[1][9]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[1][2]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of various potassium organotrifluoroborates, which can serve as a starting point for optimizing the reaction with Potassium benzo[d]dioxol-5-yltrifluoroborate.
Table 1: Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides [1]
| Entry | Potassium Alkyltrifluoroborate | Aryl Chloride | Product | Yield (%) |
| 1 | Potassium isobutyltrifluoroborate | 4-Chloroacetophenone | 1-(4-Isobutylphenyl)ethan-1-one | 85 |
| 2 | Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | 1-(4-Cyclopropylphenyl)ethan-1-one | 91 |
| 3 | Potassium cyclopentyltrifluoroborate | 4-Chlorobenzonitrile | 4-Cyclopentylbenzonitrile | 88 |
| General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80 °C, 24 h. |
Table 2: Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides [6]
| Entry | Potassium Alkenyltrifluoroborate | Aryl Halide | Base | Product | Yield (%) |
| 1 | Potassium (E)-dec-1-en-1-yltrifluoroborate | 1-Bromonaphthalene | t-BuNH₂ | (E)-1-(Dec-1-en-1-yl)naphthalene | 85 |
| 2 | Potassium (E)-styryltrifluoroborate | 2-Bromopyridine | t-BuNH₂ | 2-((E)-Styryl)pyridine | 80 |
| 3 | Potassium (E)-styryltrifluoroborate | 2-Bromothiazole | Et₃N | 2-((E)-Styryl)thiazole | 83 |
| General Conditions: PdCl₂(dppf)·CH₂Cl₂ (2 mol %), i-PrOH/H₂O, 80 °C. |
Table 3: Cross-Coupling of Potassium Heteroaryltrifluoroborates with 4-Chlorobenzonitrile [10]
| Entry | Potassium Heteroaryltrifluoroborate | Product | Yield (%) |
| 1 | Furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | 93 |
| 2 | Thiophen-2-yltrifluoroborate | 4-(Thiophen-2-yl)benzonitrile | 95 |
| 3 | Benzofuran-2-yltrifluoroborate | 4-(Benzofuran-2-yl)benzonitrile | 92 |
| General Conditions: Pd(OAc)₂ (1 mol %), RuPhos (2 mol %), Na₂CO₃ (3.0 equiv), Toluene/H₂O, 100 °C. |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Couplings of Potassium Benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of potassium benzo[d]dioxol-5-yltrifluoroborate with a focus on catalyst loading and reaction times. The protocols and data presented are compiled from established methodologies for analogous potassium organotrifluoroborates and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and natural products. Potassium organotrifluoroborates have emerged as stable, easy-to-handle alternatives to boronic acids. Potassium benzo[d]dioxol-5-yltrifluoroborate is a valuable building block, allowing for the introduction of the medicinally important 3,4-methylenedioxyphenyl moiety. This document outlines optimized conditions and detailed protocols for the successful coupling of this reagent.
Data Presentation: Catalyst Loading and Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions for the coupling of various potassium organotrifluoroborates with aryl halides, providing a comparative overview to guide the optimization of reactions with potassium benzo[d]dioxol-5-yltrifluoroborate.
| Coupling Partners | Catalyst System | Catalyst Loading (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium Alkyltrifluoroborate + Aryl Chloride | Pd(OAc)₂ / RuPhos | 2 / 4 | K₂CO₃ (3.0) | Toluene / H₂O | 80 | 24 | 72-92 | [1] |
| Potassium Vinyltrifluoroborate + Aryl Bromide | PdCl₂ / PPh₃ | 2 / 6 | Cs₂CO₃ (3.0) | THF / H₂O | 65 | 3-5 | 62-90 | |
| Potassium Benzyltrifluoroborate + Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ | 2 | Cs₂CO₃ (3.0) | THF / H₂O | 77 | 23 | 68-95 | [2] |
| Potassium Heteroaryltrifluoroborate + Aryl Bromide | Pd(OAc)₂ / RuPhos | 3 / 6 | Na₂CO₃ (3.0) | Dioxane / H₂O | 100 | 24 | 84-99 | [3] |
| Potassium Dioxolanylethyltrifluoroborate + Aryl Bromide | PdCl₂AᵗaPhos₂ | 5 | Cs₂CO₃ (3.0) | Toluene / H₂O | 100 | 14 | 89 | [4] |
| Potassium β-Trifluoroborato Amide + Aryl Chloride | Pd(OAc)₂ / RuPhos | 5 / 10 | Cs₂CO₃ (3.0) | Dioxane / H₂O | 100 | 24 | 70-90 | [5] |
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl bromide. This protocol is based on commonly successful conditions for analogous couplings.
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.05 - 1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar biaryl phosphine ligand (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Degassed Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or Dichloromethane for extraction
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium benzo[d]dioxol-5-yltrifluoroborate, the aryl bromide, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand. Add this mixture to the reaction flask under a positive pressure of the inert gas.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene or Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1 - 0.25 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side reactions in Suzuki coupling with Potassium benzo[d]dioxol-5-yltrifluoroborate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium benzo[d]dioxol-5-yltrifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction with Potassium benzo[d]dioxol-5-yltrifluoroborate, focusing on identifying and mitigating common side reactions.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Inactivity:
-
Cause: The Palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Improper handling or prolonged storage can lead to deactivation.
-
-
Inefficient Hydrolysis of the Trifluoroborate:
-
Cause: The Suzuki coupling requires the hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ. This process can be influenced by the base and the amount of water in the reaction mixture.[1][2][3] The benzo[d]dioxol-5-yl group is electron-donating, which generally accelerates hydrolysis.[2][4] However, improper reaction conditions can still lead to incomplete hydrolysis.
-
Solution: Ensure a sufficient amount of water is present in the solvent system (e.g., a 10:1 mixture of an organic solvent to water). The choice of base is also critical; stronger bases like Cs₂CO₃ or K₃PO₄ are often effective.[5][6]
-
-
Poor Ligand Choice:
-
Cause: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective for the specific substrates.
-
Solution: For electron-rich coupling partners like Potassium benzo[d]dioxol-5-yltrifluoroborate, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[5][7]
-
Q2: I am observing significant amounts of a homocoupled product (biphenyl of benzo[d]dioxole). What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction where two molecules of the organoboron compound couple together.
-
Cause:
-
The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[5]
-
If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be accompanied by the homocoupling of the organoboron reagent.[8]
-
High concentrations of the boronic acid intermediate can also favor homocoupling.[1]
-
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.
-
Slow Addition: In some cases, slow addition of the Potassium benzo[d]dioxol-5-yltrifluoroborate solution to the reaction mixture can help to keep its concentration low and minimize homocoupling.
-
Q3: Protodeboronation of my starting material is a major side reaction. How can I prevent this?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of 1,3-benzodioxole. Electron-rich arylboronic acids, which are formed in situ from your trifluoroborate salt, are particularly susceptible to this side reaction.[9][10][11]
-
Cause:
-
Presence of excess water or other protic sources in the reaction.
-
Prolonged reaction times at elevated temperatures.
-
Certain bases can promote protodeboronation.
-
-
Solution:
-
Control Water Content: While water is necessary for hydrolysis, an excessive amount can be detrimental. Use a carefully controlled amount of degassed water.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. If possible, lower the reaction temperature.
-
Choice of Base: While stronger bases are often needed, extremely harsh basic conditions can sometimes exacerbate protodeboronation. A careful screening of bases might be necessary. Weaker bases like K₂CO₃ could be trialed.[12][13]
-
Use of MIDA Boronates: For particularly sensitive substrates, converting the boronic acid to a more stable MIDA (N-methyliminodiacetic acid) boronate ester can be a "slow-release" strategy to minimize protodeboronation.
-
Frequently Asked Questions (FAQs)
Q4: What are the key advantages of using Potassium benzo[d]dioxol-5-yltrifluoroborate over the corresponding boronic acid?
A4: Potassium trifluoroborate salts offer several advantages over their boronic acid counterparts:
-
Stability: They are generally crystalline, air- and moisture-stable solids, which makes them easier to handle and store over long periods.[14][15]
-
Stoichiometry: Their well-defined monomeric structure allows for more precise stoichiometry in reactions compared to boronic acids, which can exist as mixtures of the acid and its cyclic anhydride (boroxine).[16]
-
Reduced Protodeboronation: The trifluoroborate group acts as a protecting group, and the slow, in situ release of the boronic acid can help to minimize premature protodeboronation.[14]
Q5: What is the first step in the Suzuki coupling mechanism when using a potassium aryltrifluoroborate salt?
A5: The first essential step is the hydrolysis of the potassium aryltrifluoroborate to the corresponding arylboronic acid.[1][3][17] This is typically facilitated by the base and water present in the reaction mixture. The resulting boronic acid then participates in the main catalytic cycle.
Q6: How does the electron-donating nature of the benzo[d]dioxol-5-yl group affect the reaction?
A6: The methylenedioxy group is electron-donating, which has several implications:
-
Increased Hydrolysis Rate: Electron-rich aryltrifluoroborates generally hydrolyze faster than electron-poor ones.[2][4]
-
Increased Susceptibility to Protodeboronation: The resulting electron-rich boronic acid is more prone to protodeboronation.[9][10][11]
-
Slower Oxidative Addition (potentially): If the coupling partner is an electron-rich aryl halide, the oxidative addition step of the catalytic cycle might be slower. In such cases, using electron-rich and bulky ligands is beneficial.[7][8]
Q7: Can I use this trifluoroborate salt with aryl chloride coupling partners?
A7: Yes, Suzuki coupling with aryl chlorides is possible, but it is generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond. To achieve successful coupling with aryl chlorides, more forcing conditions and specialized catalyst systems are often required. This typically involves the use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) and stronger bases.[18][19]
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield and formation of side products in Suzuki coupling reactions involving aryltrifluoroborates. While not specific to Potassium benzo[d]dioxol-5-yltrifluoroborate, these trends are generally applicable.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base (3.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cs₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 92 | [18] |
| 2 | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 24 | 85 | [18] |
| 3 | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 78 | [18] |
| 4 | NaOH | THF/H₂O (9:1) | 66 | 12 | 65 | [20] |
Table 2: Influence of Ligand Choice on Reaction Outcome
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Comments | Reference |
| 1 | RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 87 | Good for electron-rich substrates | [18] |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 90 | High activity for aryl chlorides | [21] |
| 3 | PPh₃ | PdCl₂ | Cs₂CO₃ | THF/H₂O | 72 | Common, but less effective for challenging substrates | [20] |
| 4 | None (ligandless) | Pd(OAc)₂ | K₂CO₃ | Water | Variable | Can lead to increased homocoupling | [22] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with an Aryl Bromide:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1 equiv), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene and Water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a suitable ligand like RuPhos (4 mol%)) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and key associated processes.
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
Caption: Key experimental factors that can lead to common side reactions in Suzuki coupling.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroboratesâ - figshare - Figshare [figshare.com]
- 15. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
"how to minimize homocoupling in Potassium benzo[d]dioxol-5-yltrifluoroborate reactions"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize homocoupling side reactions during Suzuki-Miyaura cross-coupling using Potassium benzo[d]dioxol-5-yltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in this specific reaction?
Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent (in this case, Potassium benzo[d]dioxol-5-yltrifluoroborate) react with each other to form a symmetrical biaryl. This results in the formation of an undesired byproduct, 5,5'-Bi(benzo[d]dioxole), which consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling with organotrifluoroborates?
Homocoupling is primarily caused by two mechanisms:
-
Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid intermediate that is formed in situ.[1] This is a significant pathway, making the maintenance of a strictly inert atmosphere critical.[2]
-
Excess Pd(II) Species: The catalytic cycle requires Pd(0). If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it must be reduced to Pd(0) in situ. If this reduction is inefficient or if Pd(0) is re-oxidized, the remaining Pd(II) species can mediate the homocoupling of the organoboron reagent.[1]
Using potassium organotrifluoroborates is advantageous as they provide a slow, controlled release of the active boronic acid upon hydrolysis.[3][4] This keeps the instantaneous concentration of the boronic acid low, which helps to minimize side reactions like homocoupling.[3][4]
Q3: How does the choice of catalyst and ligand impact homocoupling?
The catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step (forming the cross-coupled product) over side reactions. Ligands such as RuPhos, XPhos, and SPhos are often effective.[5][6][7] Using a Pd(0) precatalyst like Pd₂(dba)₃ can be beneficial as it avoids starting with potentially problematic Pd(II) species.[2]
Q4: What is the role of the base and solvent system?
The base and solvent are critical for the hydrolysis of the stable trifluoroborate salt to the active boronic acid, which is necessary for transmetalation.[8]
-
Base: A base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is required.[9][10] Cs₂CO₃ is frequently cited as being highly effective in couplings with organotrifluoroborates.[9][11]
-
Solvent: A biphasic solvent system containing water is essential for the hydrolysis to occur.[3] Common systems include THF/H₂O, Dioxane/H₂O, or Toluene/H₂O.[2][9] The specific choice can affect both the hydrolysis rate and catalyst performance.
Troubleshooting Guide
This section addresses the common issue of observing a high percentage of the homocoupled byproduct.
| Symptom | Potential Cause | Recommended Solution |
| High percentage of homocoupled product (5,5'-Bi(benzo[d]dioxole)) observed by GC-MS or NMR. | Oxygen contamination in the reaction. | Improve Degassing Protocol: Sparge all solvents vigorously with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2] For highly sensitive reactions, use the "freeze-pump-thaw" method for solvent degassing. Ensure the reaction vessel is thoroughly purged with inert gas before adding reagents.[2] |
| Suboptimal Catalyst/Ligand System. | Screen Catalysts and Ligands: Switch from a Pd(II) to a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[2] Test bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or XPhos, which can accelerate the desired cross-coupling pathway.[2][5][12] | |
| Inappropriate Base or Solvent. | Optimize Base and Solvent: Screen different bases, such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[2][11] Vary the solvent system (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O) and the organic solvent-to-water ratio.[9] | |
| High concentration of active boronic acid. | Control Reaction Temperature: Lowering the temperature can help synchronize the rate of trifluoroborate hydrolysis with the rate of the catalytic turnover, preventing the accumulation of the boronic acid intermediate that is prone to homocoupling.[3][4] | |
| Presence of oxidizing impurities. | Purify Reagents: Ensure the aryl halide partner and solvents are free from peroxides or other oxidizing contaminants. |
Data Presentation
The selection of reaction components can drastically alter the ratio of the desired product to the homocoupled byproduct. The following table, adapted from studies on related aryltrifluoroborates, illustrates the impact of different catalysts, ligands, and solvents.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent (10:1 ratio) | Yield (%) | Homocoupling (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 85 | < 5 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O | 82 | ~5 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 65 | > 15 |
| 4 | PdCl₂ (2) | None (ligandless) | K₃PO₄ (3) | Dioxane/H₂O | 50 | > 20 |
| 5 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | CPME/H₂O | 88 | < 5 |
Data is illustrative and based on typical results for aryltrifluoroborate couplings.[9]
Visual Guides
Reaction Pathway Diagram
Caption: Catalytic cycle for Suzuki coupling and the competing homocoupling pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Optimized Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with an aryl bromide.
Reagents & Equipment:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.05 equiv)
-
Aryl Bromide (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 equiv)
-
Anhydrous THF and Degassed Deionized Water
-
Schlenk tube or similar reaction vessel, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), Potassium benzo[d]dioxol-5-yltrifluoroborate (0.525 mmol), Cs₂CO₃ (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol).[9]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous THF (5.0 mL) followed by degassed deionized water (0.5 mL) via syringe.[9] The mixture should be a suspension.
-
Reaction: Place the sealed tube in a preheated oil bath at 75-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired cross-coupled product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yields in Suzuki-Miyaura reactions with aryltrifluoroborates"
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving aryltrifluoroborate salts, helping you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction with an aryltrifluoroborate is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura reactions with aryltrifluoroborates can often be attributed to several critical factors. A systematic evaluation of your reaction parameters is the most effective approach. Key areas to focus on include:
-
Hydrolysis of the Aryltrifluoroborate: Aryltrifluoroborates are often considered stable precursors that slowly release the active boronic acid species under the reaction conditions.[1][2] Inefficient hydrolysis can lead to low concentrations of the active coupling partner. The rate of hydrolysis is influenced by the base, solvent, and the electronic properties of the aryl group.[1][3][4]
-
Choice of Base: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental.[5][6] The base facilitates the formation of the reactive organoborate species from the boronic acid.[5][6] However, some bases can also promote unwanted side reactions.
-
Catalyst and Ligand System: The selection of the palladium catalyst and the phosphine ligand is critical, especially for challenging substrates such as sterically hindered aryl halides or electron-deficient aryltrifluoroborates.[7][8]
-
Solvent System: The solvent can significantly influence the solubility of reagents and the overall reaction rate and selectivity.[9][10][11]
-
Reaction Temperature and Time: Sub-optimal temperature or reaction duration can lead to incomplete conversion.[11]
Q2: How does the choice of base affect the reaction yield, and which bases are recommended?
A2: The base is a critical component of the Suzuki-Miyaura reaction, influencing both the rate of reaction and the prevalence of side reactions. For aryltrifluoroborates, a common choice is potassium carbonate (K₂CO₃).[7][9][12] Other bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and triethylamine (Et₃N) have also been used effectively depending on the specific substrates.[8][13][14]
The primary role of the base is to facilitate the formation of the boronate anion from the boronic acid, which is generated in situ from the aryltrifluoroborate. This boronate anion is more nucleophilic and readily undergoes transmetalation with the palladium complex.[5][6] However, the basicity and nucleophilicity of the base can also lead to undesired side reactions, such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[15]
| Base | Typical Conditions | Effect on Yield | Reference(s) |
| K₂CO₃ | 2-3 equivalents, often with an aqueous solvent mixture | Generally effective for a wide range of substrates. | [7][9][12] |
| Cs₂CO₃ | 2-3 equivalents, often used in anhydrous conditions | Can be beneficial for challenging couplings and may be necessary for certain electrophiles. | [12][14] |
| K₃PO₄ | 2-3 equivalents, a milder base | Can minimize side reactions like protodeboronation. | [8][15] |
| Et₃N | 3 equivalents, often used with heteroaryl halides | Can be effective, with the choice between it and other amines sometimes being substrate-dependent. | [13] |
Q3: My aryltrifluoroborate seems to be unreactive. How can I promote its participation in the reaction?
A3: The apparent unreactivity of an aryltrifluoroborate often stems from inefficient hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][2] Here’s how you can address this:
-
Ensure the Presence of Water: Water is often necessary for the hydrolysis of the aryltrifluoroborate.[9] Many successful protocols for Suzuki-Miyaura reactions with aryltrifluoroborates employ a mixed solvent system containing water, such as toluene/H₂O or THF/H₂O.[1][12]
-
Optimize the Base: The base can influence the rate of hydrolysis. While strong bases are needed for the catalytic cycle, they can sometimes retard the initial hydrolysis step.[1][2] Experimenting with different bases (see table above) can be beneficial.
-
Consider Substituent Effects: The electronic nature of the substituents on the aryl ring of the trifluoroborate affects its stability and rate of hydrolysis. Electron-donating groups tend to increase the rate of solvolysis, while electron-withdrawing groups slow it down.[3][4] For electron-deficient aryltrifluoroborates, longer reaction times or higher temperatures may be necessary.[4]
Q4: What are the best practices for selecting a catalyst and ligand for a challenging Suzuki-Miyaura coupling with an aryltrifluoroborate?
A4: For difficult couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the choice of ligand is paramount.[8] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[8]
| Ligand | Catalyst Precursor | Recommended for | Reference(s) |
| RuPhos | Pd(OAc)₂ | Primary alkyltrifluoroborates with aryl chlorides. | [7][12] |
| SPhos | Pd(OAc)₂ | Aryl- and heteroaryltrifluoroborates with aryl chlorides. | [9] |
| t-Bu₃P | Pd(OAc)₂ | Secondary alkyltrifluoroborates. | [14] |
| n-BuPAd₂ | Pd(OAc)₂ | Secondary alkyltrifluoroborates (more reactive but can be less selective). | [14] |
Q5: Can you provide a general experimental protocol for troubleshooting a low-yield reaction?
A5: Certainly. Here is a general protocol for a small-scale test reaction to optimize conditions for the Suzuki-Miyaura coupling of an aryltrifluoroborate with an aryl halide.
Experimental Protocol: Small-Scale Reaction Optimization
Materials:
-
Aryltrifluoroborate (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 10:1 toluene/H₂O, 0.25 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
Preparation: To the reaction vessel, add the aryltrifluoroborate, aryl halide, base, and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Work-up (for analysis): Once the reaction is complete or has stalled, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC/MS to determine the conversion and identify any major byproducts.
This protocol can be systematically varied by changing one parameter at a time (e.g., base, ligand, solvent, temperature) to identify the optimal conditions for your specific substrates.
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.
Caption: A workflow for troubleshooting low yields.
Caption: The activation pathway of aryltrifluoroborates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst and Ligand for Challenging Suzuki Couplings
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize challenging Suzuki-Miyaura cross-coupling reactions. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the first step.[1][2]
-
Reagent Integrity:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[2][3] Electron-deficient arylboronic acids are especially prone to this side reaction.[2] Consider using fresh, high-purity boronic acid or converting it to a more stable form like a pinacol ester or MIDA boronate.[2][3]
-
Aryl Halide: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are particularly challenging and require highly active catalyst systems.[2][4]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Ensure they have been stored correctly under an inert atmosphere. Using a pre-catalyst can ensure the active Pd(0) species is present.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][2]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[2][4] Impurities can deactivate the catalyst. The choice of base is also critical and often substrate-dependent.[4][5]
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling, the formation of a biaryl from two boronic acid molecules, is a common side reaction that reduces the yield of the desired product.[2]
-
Presence of Oxygen: The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2] Rigorous degassing of solvents and maintaining a strictly inert atmosphere are the most effective preventative measures.[2][4]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources (e.g., Pd(OAc)₂), which can promote homocoupling during the initial reduction to Pd(0).[3]
-
Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might help favor the cross-coupling pathway over homocoupling.[3]
Q3: My main side product is the dehalogenated starting material. How can I minimize this?
A3: Dehalogenation is a side reaction where the aryl halide is reduced to an arene.[6] This occurs after oxidative addition, where a hydride ligand is formed and reductively eliminates with the aryl group.
-
Source of Hydride: The hydride source is often an amine base or an alcohol solvent.[6]
-
Mitigation Strategies:
-
Base Selection: Avoid amine bases if dehalogenation is a problem. Consider inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Choice: If using an alcohol solvent, switching to an aprotic solvent like dioxane or toluene may help.
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus other pathways. Screening different ligands may be necessary.
-
Q4: How do I choose the right catalyst and ligand for a challenging substrate like an aryl chloride or a sterically hindered arene?
A4: For challenging substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[4] The key is to use a catalytic system that promotes the difficult oxidative addition step.
-
For Aryl Chlorides: These require electron-rich and sterically bulky ligands that promote the formation of a highly reactive, monoligated Pd(0) species.[4][7]
-
For Sterically Hindered Substrates: Steric bulk on either the aryl halide or the boronic acid can slow the reaction.[1]
-
Bulky, Electron-Rich Ligands: Similar to aryl chlorides, bulky phosphine ligands (e.g., Buchwald-type) or NHC ligands are recommended.[9][10] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[7][11]
-
Specialized Ligands: For extremely hindered couplings, specialized ligands like BI-DIME or AntPhos have been developed.[9][12]
-
Troubleshooting and Optimization Workflow
The following flowchart provides a systematic approach to troubleshooting a failed or low-yielding Suzuki coupling reaction.
Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.
Catalyst and Ligand Selection Guide
Choosing the optimal catalyst and ligand is critical for success, especially with challenging substrates. This decision tree illustrates a logic for selecting a suitable system.
Caption: Decision tree for selecting ligands based on the aryl halide substrate class.
Data Presentation: Catalyst and Ligand Performance
The following tables summarize catalyst and ligand performance for specific challenging Suzuki coupling reactions, providing a baseline for optimization.
Table 1: Ligand Screening for the Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | KF | Dioxane | 80 | 24 | ~90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
Data compiled from principles described in cited literature.[4][7][13]
Table 2: Catalyst System Screening for Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [14] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [14] |
| PdCl₂(dppf) | - | ~60 | A reliable choice for many heteroaryl couplings. | [15] |
| Pd(OAc)₂ | SPhos | >90 | Buchwald systems show high efficacy. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Chloride using a Buchwald Precatalyst
This protocol is adapted for challenging aryl chlorides using a highly active Buchwald-type precatalyst.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1][2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Screening Bases in Suzuki Coupling
This protocol provides a framework for comparing the effectiveness of different bases for a specific transformation.[5]
-
Preparation: In parallel reaction vials, each equipped with a stir bar, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., PPh₃, 4 mol%).[5]
-
Base Addition: To each vial, add a different base (2.0 mmol). Common bases to screen include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.[5]
-
Inerting and Solvent Addition: Seal each vial, evacuate and backfill with an inert gas three times. Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture) via syringe.[5]
-
Reaction and Monitoring: Heat all vials to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 16 hours). Monitor the reactions by TLC or GC to compare conversion rates.[5]
-
Analysis: After the reaction time, analyze the crude reaction mixtures to determine the yield for each base and identify the optimal choice.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational optimization. The ligand's properties critically influence the rates of oxidative addition and reductive elimination.
Caption: The Suzuki cycle with key steps influenced by ligand choice highlighted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
"effect of water on the efficiency of Potassium benzo[d]dioxol-5-yltrifluoroborate couplings"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium benzo[d]dioxol-5-yltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues, particularly concerning the role of water in reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability and reactivity of Potassium benzo[d]dioxol-5-yltrifluoroborate?
A1: Potassium organotrifluoroborates, including Potassium benzo[d]dioxol-5-yltrifluoroborate, are generally crystalline, free-flowing solids that exhibit greater stability to air and moisture compared to their corresponding boronic acids.[1][2] This enhanced stability simplifies handling and storage.[2] However, in the presence of a base and a palladium catalyst, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ. This slow release is often beneficial as it maintains a low concentration of the reactive boronic acid, which can minimize side reactions like protodeboronation and homocoupling.[3] The presence of water is crucial for this hydrolysis to occur, which is a key step for the subsequent transmetalation in the catalytic cycle.
Q2: My Suzuki-Miyaura coupling reaction with Potassium benzo[d]dioxol-5-yltrifluoroborate is not working. What is a common cause related to the solvent system?
A2: A common issue is an inappropriate solvent system, particularly the water content. While organotrifluoroborates are more stable than boronic acids, the presence of water is necessary for the hydrolysis to the active boronic acid species required for the catalytic cycle.[3] Anhydrous conditions, especially with certain bases like potassium phosphate (K₃PO₄), may fail because a small amount of water is required for the reaction to proceed.[4] Conversely, an excessive amount of water can lead to competing side reactions or insolubility of organic reagents. Optimization of the organic solvent to water ratio is often critical.[5] Common solvent systems include mixtures of organic solvents like THF, isopropanol, or toluene with water.[6][7][8]
Q3: Can I run the coupling reaction in water as the only solvent?
A3: Yes, in some cases, Suzuki-Miyaura reactions using potassium aryltrifluoroborates can be performed in water as the sole solvent, often with the addition of a base like n-Bu₄NOH.[9] This approach offers environmental benefits by reducing the use of organic solvents. The success of a purely aqueous system will depend on the solubility of your coupling partner and the specific catalytic system employed.
Q4: What role does the base play in conjunction with water in these coupling reactions?
A4: The base is essential for the Suzuki-Miyaura coupling. In the context of organotrifluoroborates, the base facilitates the hydrolysis of the trifluoroborate to the boronic acid and subsequently promotes the formation of the boronate species, which is active in the transmetalation step with the palladium catalyst.[3] Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and various amines.[6][7] The choice of base can influence the reaction rate and efficiency, and its effectiveness can be dependent on the solvent system, including the amount of water present.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inadequate water content in the solvent system. | If using anhydrous conditions, particularly with a base like K₃PO₄, add a few equivalents of water relative to the substrate.[4] For biphasic systems (e.g., toluene/water), ensure a sufficient aqueous phase is present.[8] |
| Sub-optimal solvent mixture. | Screen different organic solvent/water ratios. Common starting points are 9:1 or 4:1 mixtures of THF/water or toluene/water.[7][10] Sometimes a 1:1 ratio can be beneficial.[5] | |
| Incorrect base for the chosen solvent system. | The combination of base and solvent is crucial. For instance, Cs₂CO₃ is often effective in THF/water systems.[7] Experiment with different bases such as K₂CO₃, Et₃N, or t-BuNH₂.[6] | |
| Significant Protodeboronation (Replacement of Boron with Hydrogen) | The rate of boronic acid release is too high relative to the rate of catalytic turnover.[3] | This can be influenced by the base and temperature. Consider using a milder base or lowering the reaction temperature. The "slow release" nature of trifluoroborates is intended to minimize this.[3] |
| Formation of Homocoupled Products | Accumulation of boronic acid in the reaction mixture. | This is another consequence of the hydrolysis rate exceeding the coupling rate.[3] Ensure your palladium catalyst is active and that the reaction conditions favor the cross-coupling pathway. |
| Incomplete Consumption of Starting Materials | Poor solubility of reagents. | While aqueous mixtures are common, ensure your aryl halide and other organic components are sufficiently soluble. Adjusting the organic co-solvent or its ratio to water can help.[6] |
| Catalyst deactivation. | Ensure proper inert atmosphere techniques if using an air-sensitive catalyst/ligand system. However, many modern systems are robust enough to be run in an open atmosphere.[11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Potassium Benzo[d]dioxol-5-yltrifluoroborate with an Aryl Halide
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reagent Preparation : In a reaction vessel (e.g., a Schlenk tube), combine Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %) and any necessary ligand.
-
Solvent Addition : Add the chosen solvent system (e.g., THF/H₂O in a 9:1 ratio) to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl halide).[7]
-
Reaction Execution : Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[5][10]
-
Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.[2]
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Data Presentation
Table 1: Effect of Solvent System on Coupling Efficiency (Hypothetical Data for Illustration)
| Entry | Organic Solvent | Water Ratio (v/v) | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | Anhydrous | K₃PO₄ | 100 | <5 |
| 2 | Toluene | 10:1 | K₃PO₄ | 100 | 75 |
| 3 | THF | 9:1 | Cs₂CO₃ | 80 | 92 |
| 4 | Isopropanol | 2:1 | t-BuNH₂ | 80 | 85 |
| 5 | Dioxane | 4:1 | Cs₂CO₃ | 100 | 88 |
| 6 | Water | N/A | n-Bu₄NOH | 90 | 78 |
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The role of water and base in activating the potassium aryltrifluoroborate.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Potassium Benzo[d]dioxol-5-yltrifluoroborate Reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from Potassium benzo[d]dioxol-5-yltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where Potassium benzo[d]dioxol-5-yltrifluoroborate is used and what purification challenges are associated with them?
A1: Potassium benzo[d]dioxol-5-yltrifluoroborate is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the benzo[d]dioxole moiety, a common scaffold in biologically active molecules and natural products.[1] The primary purification challenges include separating the desired product from unreacted starting materials, the boronic acid or trifluoroborate salt, homocoupled byproducts, and palladium catalyst residues. In some cases, the desired product and homocoupled byproducts can be difficult to separate by standard chromatographic or recrystallization methods.[2]
Q2: What is the recommended initial workup procedure for a Suzuki-Miyaura reaction involving Potassium benzo[d]dioxol-5-yltrifluoroborate?
A2: A standard aqueous workup is the first step to remove a significant portion of inorganic salts and water-soluble impurities. After the reaction is complete, cool the mixture to room temperature, dilute it with water, and extract it with an organic solvent like ethyl acetate or dichloromethane.[1] The combined organic layers should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[1][3]
Q3: What are the most effective purification techniques for isolating products from these reactions?
A3: The most common and effective purification techniques are:
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials and byproducts.[1] The choice of eluent is crucial and often involves a gradient of hexane and ethyl acetate.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[5] The choice of solvent is critical and may require some experimentation.
-
Extraction: Liquid-liquid extraction is a key part of the initial workup to separate the organic product from the aqueous phase containing inorganic byproducts.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous workup. - Inefficient separation during chromatography. | - Monitor the reaction by TLC or HPLC to ensure completion.[1] - During extractions, ensure complete phase separation.[3] - Optimize column chromatography conditions (e.g., solvent system, column loading).[3] |
| Multiple spots on TLC after column chromatography | - Co-elution of the product with an impurity. - The chosen solvent system is not optimal. | - Try a different solvent system with varying polarity.[3] - Consider using a different stationary phase for chromatography. |
| Product is an oil and will not crystallize | - The presence of impurities is depressing the melting point. - The pure product is an oil at room temperature. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.[3] - If the pure product is an oil, vacuum distillation (for thermally stable compounds) or chromatography are more suitable purification methods.[3] |
| Colored impurities in the final product | - Residual palladium catalyst. - Formation of colored byproducts. | - Treat a solution of the crude product with activated charcoal before filtration and concentration.[3] - Ensure efficient removal of the palladium catalyst during workup and chromatography. |
| Difficulty separating the desired product from homocoupled byproduct | - Similar polarity and physical properties of the two compounds. | - This can be a significant challenge.[2] Optimization of the reaction conditions to minimize the formation of the homocoupled byproduct is the best approach. - If separation is necessary, explore advanced chromatographic techniques such as preparative HPLC.[6] |
Data Presentation
Table 1: Reported Yields for Suzuki-Miyaura Cross-Coupling Reactions with Various Potassium Aryltrifluoroborates
This table provides an overview of expected yields for Suzuki-Miyaura reactions involving various potassium aryltrifluoroborates, which can be indicative of the yields achievable with Potassium benzo[d]dioxol-5-yltrifluoroborate under similar conditions.
| Aryltrifluoroborate Partner | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Potassium phenyltrifluoroborate | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ | High | [2] |
| Potassium 5-formylfuran-2-yltrifluoroborate | 4-bromobenzonitrile | Pd(OAc)₂ / RuPhos | 39 | [7][8] |
| Potassium benzothiophen-2-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 82 | [7] |
| Potassium benzofuran-2-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 92 | [7] |
| Potassium 2,4-dimethoxypyrimidin-5-yltrifluoroborate | 4-bromobenzonitrile | Pd(OAc)₂ / RuPhos | 88 | [7][8] |
| Potassium 2,4-dimethoxypyrimidin-5-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 86 | [7][8] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is deemed complete by TLC or HPLC, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][3]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried product/silica mixture to the top of the packed column.
-
Begin elution with the low-polarity solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[4]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.[3]
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of crystals.[3]
-
If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.[3]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Dry the crystals under vacuum to remove any residual solvent.[3]
Visualizations
Caption: General experimental workflow for the purification of products from Suzuki-Miyaura reactions.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
"preventing protodeboronation of potassium aryltrifluoroborates during Suzuki coupling"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the protodeboronation of potassium aryltrifluoroborates during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura coupling?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound, in this case, a potassium aryltrifluoroborate, is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of an unwanted deboronated byproduct and reduces the yield of the desired coupled product.
Q2: How do potassium aryltrifluoroborates help minimize protodeboronation compared to boronic acids?
A2: Potassium aryltrifluoroborates are generally more stable than their corresponding boronic acids.[2] They act as a "slow-release" reservoir for the boronic acid, which is generated in situ under the reaction conditions.[1] This slow release maintains a low concentration of the highly reactive boronic acid, which in turn minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[1]
Q3: What is the mechanism of protodeboronation for potassium aryltrifluoroborates?
A3: The protodeboronation of potassium aryltrifluoroborates first requires hydrolysis to the corresponding boronic acid. This boronic acid can then undergo protodeboronation through either acid- or base-catalyzed pathways.[1] For many aryltrifluoroborates, this hydrolysis step is the rate-limiting factor in the protodeboronation process.
Caption: Mechanism of protodeboronation for potassium aryltrifluoroborates.
Troubleshooting Guide
Problem: Low yield of the desired product and significant formation of the protodeboronated byproduct.
This is the most common issue when working with aryltrifluoroborates that are sensitive to protodeboronation. The following troubleshooting steps can help to optimize the reaction and improve the yield of the desired product.
Caption: Troubleshooting workflow for protodeboronation in Suzuki coupling.
Data Presentation: Comparison of Reaction Parameters
The choice of base, catalyst, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling reaction. The following tables summarize the effects of these parameters on the reaction yield, with a focus on minimizing protodeboronation.
Table 1: Comparison of Different Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrates | Average Yield Range (%) | Notes |
| K₃PO₄ | Aryl bromides, chlorides | 80-95% | A versatile and often optimal choice for minimizing protodeboronation. |
| Cs₂CO₃ | Aryl bromides, triflates | 85-98% | Highly effective, particularly for challenging couplings.[3] |
| K₂CO₃ | Aryl bromides | 75-90% | A cost-effective option, though sometimes less effective than K₃PO₄ or Cs₂CO₃.[4] |
| Et₃N | Aryl bromides, triflates | 60-85% | Can be effective, especially with heteroaryl halides.[5] |
| NaOH, KOH | Aryl bromides | ~70% | Strong bases that can increase the rate of protodeboronation and are generally not recommended.[4] |
Table 2: Effect of Catalyst System on Suzuki Coupling Yield
| Palladium Precatalyst | Ligand | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ | RuPhos | 85-95% | A highly active system for a broad range of substrates, including heteroaryltrifluoroborates.[6] |
| Pd(OAc)₂ | XPhos | 90-98% | Excellent for challenging couplings and can enable reactions at lower temperatures.[1] |
| PdCl₂(dppf)·CH₂Cl₂ | (dppf) | 80-92% | A robust and widely used catalyst system.[5] |
| Pd(OAc)₂ | PPh₃ | 70-85% | A classic ligand, though often less effective than more modern biarylphosphine ligands.[3] |
| Pd(OAc)₂ | None (ligandless) | 50-80% | Can be effective in some cases, particularly with activated aryl bromides, but may require higher catalyst loading.[7] |
Experimental Protocols
Detailed Methodology for a General Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium aryltrifluoroborate (1.05 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Water, 10:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium aryltrifluoroborate (1.05 equiv.), and base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent system (e.g., toluene and water) via syringe.
-
Sparge the resulting mixture with argon for 15-20 minutes to ensure deoxygenation.
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., RuPhos) in a small amount of the reaction solvent. Add this solution to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
"improving reaction kinetics for sluggish Suzuki couplings with Potassium benzo[d]dioxol-5-yltrifluoroborate"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Potassium benzo[d]dioxol-5-yltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during sluggish Suzuki coupling reactions with Potassium benzo[d]dioxol-5-yltrifluoroborate, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| RK-001 | Low or No Conversion | - Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be active enough for the specific substrates. - Improper Base: The base may not be strong enough or suitable for the reaction conditions. - Low Reaction Temperature: The temperature might be insufficient to drive the catalytic cycle effectively.[1] - Decomposition of Boronic Acid: The trifluoroborate may hydrolyze to the boronic acid too quickly, leading to degradation before it can participate in the catalytic cycle.[2] | - Catalyst/Ligand Screening: Screen a variety of palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos, RuPhos). Buchwald's biarylphosphine ligands are often effective for challenging couplings.[3] - Base Optimization: Test different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5] The choice of base can be critical and is often solvent-dependent. - Increase Temperature: Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or products.[1] - "Slow-Release" Strategy: Employ conditions that favor the slow in-situ generation of the boronic acid from the trifluoroborate salt. This can minimize decomposition.[2][6] |
| RK-002 | Formation of Side Products (e.g., Homocoupling, Protodeboronation) | - Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid intermediate. - Excess Water: While water is often necessary, too much can promote protodeboronation, especially at elevated temperatures.[7] - Prolonged Reaction Times: Longer reaction times can increase the likelihood of side reactions.[8] | - Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or by freeze-pump-thaw cycles. - Optimize Water Content: Use anhydrous solvents or carefully control the amount of water in the reaction mixture. A common ratio is 4:1 or 10:1 organic solvent to water.[9][10] - Monitor Reaction Progress: Track the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating. |
| RK-003 | Poor Reproducibility | - Inconsistent Reagent Quality: Purity of the trifluoroborate salt, aryl halide, catalyst, and base can vary between batches. - Variability in Water Content: Small changes in the amount of water can significantly impact the reaction rate and outcome.[7] - Stirring Rate and Vessel Shape: For biphasic reactions, these factors can influence the rate of hydrolysis of the trifluoroborate.[2] | - Use High-Purity Reagents: Ensure all reagents are of high purity and stored under appropriate conditions. - Consistent Solvent Preparation: Use freshly distilled and degassed solvents for each reaction. If using a co-solvent system with water, maintain a consistent ratio. - Standardize Reaction Setup: Use consistent stirring rates and reaction vessel geometries to ensure reproducible mixing and mass transfer. |
| RK-004 | Reaction Stalls Before Completion | - Catalyst Deactivation: The palladium catalyst may deactivate over time, especially at high temperatures. - Incomplete Hydrolysis of Trifluoroborate: The hydrolysis of the trifluoroborate to the active boronic acid may be slow or incomplete under the reaction conditions.[2] | - Use a More Robust Catalyst: Consider using pre-catalysts or ligands that form more stable and active catalytic species.[3] - Modify Solvent System: Adjusting the solvent system (e.g., by changing the organic solvent or the water ratio) can influence the rate of trifluoroborate hydrolysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for sluggish Suzuki couplings with Potassium benzo[d]dioxol-5-yltrifluoroborate?
A1: There is no single "best" combination as the optimal choice depends on the specific aryl halide coupling partner. However, for challenging or sluggish reactions, highly active catalyst systems are often required. Systems based on palladium acetate (Pd(OAc)₂) or palladium(II) chloride bis(diphenylphosphino)ferrocene (PdCl₂(dppf)) are common starting points.[4][8] For particularly difficult couplings, the use of electron-rich, sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, has proven effective.[3]
Q2: How does the choice of base affect the reaction kinetics?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle and can also influence the rate of trifluoroborate hydrolysis. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[4][5] Cs₂CO₃ is often more effective for sluggish reactions due to its higher solubility in organic solvents.[9] The strength and nature of the base should be optimized for each specific reaction.
Q3: What is the recommended solvent system?
A3: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary for the hydrolysis of the trifluoroborate to the boronic acid. Common solvent systems include toluene/water, dioxane/water, and THF/water.[9][10][11] The ratio of organic solvent to water is a critical parameter to optimize, with common ratios being 4:1 or 10:1.[9][10] In some cases, protic solvents like isopropanol with water have also been shown to be effective.[8][12]
Q4: At what temperature should the reaction be conducted?
A4: The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. For sluggish reactions, elevated temperatures (e.g., 80-110 °C) are often necessary to achieve a reasonable reaction rate.[1][10] However, it is important to monitor the reaction for potential decomposition of starting materials, products, or the catalyst at higher temperatures.
Q5: How can I minimize the formation of homocoupling byproducts?
A5: Homocoupling of the boronic acid intermediate is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents. The "slow-release" strategy, where the boronic acid is generated in situ from the trifluoroborate at a rate comparable to the catalytic turnover, can also help to keep the concentration of the boronic acid low and thus reduce the rate of homocoupling.[2][6]
Data Presentation
Table 1: Comparison of Reaction Parameters for Suzuki Couplings of Aryltrifluoroborates
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Source | Pd(OAc)₂ | PdCl₂(dppf) | Pd₂(dba)₃ | Ligandless Pd(OAc)₂ |
| Ligand | SPhos | None | RuPhos | None |
| Base | K₃PO₄ | t-BuNH₂ | Na₂CO₃ | K₂CO₃ |
| Solvent | n-Butanol | i-PrOH/H₂O | Toluene/H₂O | Methanol or Water |
| Temperature | 100 °C | Varies | 80 °C | Varies |
| Typical Substrates | Heteroarylboronic acids with aryl/heteroaryl halides[3] | Alkenyltrifluoroborates with aryl/heteroaryl halides[8][12] | Primary alkyltrifluoroborates with aryl chlorides[10] | Aryltrifluoroborates with aryl/heteroaryl bromides and triflates[4] |
Experimental Protocols
General Protocol for Optimizing a Sluggish Suzuki Coupling
This protocol provides a starting point for optimizing a sluggish Suzuki coupling reaction between Potassium benzo[d]dioxol-5-yltrifluoroborate and an aryl halide.
-
Reagent Preparation:
-
Ensure Potassium benzo[d]dioxol-5-yltrifluoroborate is dry and of high purity.
-
Use a high-purity aryl halide.
-
The palladium catalyst and ligand should be handled under an inert atmosphere.
-
The base should be finely ground and dried if necessary.
-
All solvents should be of high purity, anhydrous (unless water is a co-solvent), and degassed prior to use.
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in the degassed organic solvent.
-
Add the degassed organic solvent and then the degassed water to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for sluggish Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Addressing Catalyst Deactivation in Reactions Involving Potassium Organotrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical reactions utilizing potassium organotrifluoroborates, particularly in the context of Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues observed during experiments, offering potential causes and actionable solutions to overcome them.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield with High Starting Material Recovery | Catalyst Deactivation: The palladium catalyst may have precipitated as "palladium black" due to aggregation of palladium(0) nanoparticles. This is a common issue, especially with ligandless palladium sources or when using phosphine ligands that readily dissociate.[1] | - Use a lower catalyst loading: High concentrations of palladium can accelerate aggregation.[1]- Ensure an appropriate ligand-to-metal ratio: Use a sufficient excess of a stabilizing ligand.- Choose a more stable precatalyst: Consider using a pre-formed palladium complex with a strongly coordinating ligand.- Degas solvents and reagents thoroughly: Oxygen can promote the formation of inactive palladium species. |
| Insufficient Hydrolysis of the Organotrifluoroborate: The active boronic acid species is not being generated at a sufficient rate. | - Optimize the solvent system: A certain amount of water is necessary for the hydrolysis of the trifluoroborate salt.[2][3]- Adjust the base: The choice of base can influence the rate of hydrolysis.[4][5]- Increase the reaction temperature: This can facilitate the hydrolysis of the trifluoroborate. | |
| Protodeboronation of the Organotrifluoroborate: The carbon-boron bond is cleaved by a proton source before cross-coupling can occur. | - Use a weaker base: Strong bases can accelerate protodeboronation.- Employ the "slow-release" strategy: Match the rate of organotrifluoroborate hydrolysis to the rate of the catalytic cycle to keep the concentration of the more reactive boronic acid low.[6]- Use anhydrous solvents if the reaction allows: This minimizes the primary proton source. | |
| 2. Reaction Stalls Before Completion | Product Inhibition/Adsorption: The desired product may be adsorbing to the surface of a heterogeneous catalyst, blocking active sites. | - Thoroughly wash the catalyst: If using a recyclable catalyst, wash it with a solvent that can dissolve the product before reuse.- Consider a homogeneous catalyst: If product adsorption is a persistent issue with a supported catalyst. |
| Change in Reaction pH: The consumption of base during the reaction can lead to a drop in pH, which may slow down or stop the catalytic cycle. | - Use a buffered system or a base that maintains a stable pH. - Add the base in portions throughout the reaction. | |
| 3. Significant Formation of Homocoupling Byproduct | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organoboron reagent. | - Rigorous degassing of all solvents and reagents is crucial. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Use of a Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can sometimes lead to the formation of species that catalyze homocoupling. | - Consider starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄. |
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation in the context of Suzuki-Miyaura reactions with potassium organotrifluoroborates?
A1: Catalyst deactivation refers to the loss of catalytic activity of the palladium (or other transition metal) catalyst during the reaction. A primary mechanism is the aggregation of palladium(0) species into larger, inactive nanoparticles, which then precipitate out of the solution as palladium black.[1] This process is often initiated by the dissociation of ligands from the metal center.[1]
Q2: Why are potassium organotrifluoroborates often described as "slow-release" sources of boronic acids?
A2: Potassium organotrifluoroborates are stable, crystalline solids that are generally less reactive than their corresponding boronic acids. In the presence of water and a base, they undergo hydrolysis to slowly release the active boronic acid into the reaction mixture. This "slow-release" mechanism can be advantageous as it keeps the instantaneous concentration of the highly reactive boronic acid low, which can minimize side reactions like protodeboronation and homocoupling.[6]
Q3: What is protodeboronation and how can it be mistaken for catalyst deactivation?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond. This results in a loss of the nucleophilic partner and thus a lower yield of the desired cross-coupled product. This loss of yield can be misinterpreted as a decrease in catalyst activity, when in fact the catalyst may still be active, but the necessary reagent is being consumed by a parallel, non-productive pathway.
Q4: How does the choice of base affect the reaction and potential catalyst deactivation?
A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, as it is required for the activation of the organoboron species to facilitate transmetalation.[7] However, the choice and strength of the base can also influence side reactions. Strong bases can accelerate the protodeboronation of the organotrifluoroborate. The base can also affect the rate of hydrolysis of the organotrifluoroborate, which is a key factor in the "slow-release" strategy.[5]
Q5: Can a deactivated palladium catalyst be regenerated?
A5: In some cases, yes. If the deactivation is due to the formation of palladium black, it is generally irreversible under the reaction conditions. However, if the deactivation is due to the adsorption of products or byproducts on a heterogeneous catalyst, it may be possible to regenerate the catalyst by washing it with appropriate solvents. For homogeneous catalysts that have precipitated, recovery and reactivation can be more complex and may involve chemical treatment to redissolve and reform the active catalytic species.[8][9]
Quantitative Data
Table 1: Comparison of Palladium Catalyst Performance in Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | dppf | Cs₂CO₃ | THF/H₂O | Reflux | 22 | 63 | [2] |
| Pd(OAc)₂ (2 mol%) | PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O | Reflux | 22 | 72 | [2] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | dppf | t-BuNH₂ | i-PrOH/H₂O | Reflux | N/A | 78 | [2] |
| Pd(PPh₃)₄ (2 mol%) | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 100 | 1 | 95 | [10] |
Note: Yields are for specific model reactions as cited and may vary depending on the substrates used.
Table 2: Relative Hydrolysis Rates of Various Potassium Organotrifluoroborates
| Organotrifluoroborate Substituent | Relative Rate of Hydrolysis | Conditions | Reference |
| Isopropyl, β-Styryl, Anisyl | Fast | THF/H₂O, Cs₂CO₃, 55 °C | [5] |
| p-F-phenyl, Naphthyl, Furyl, Benzyl | Slow (requires acid catalysis) | THF/H₂O, Cs₂CO₃, 55 °C | [5] |
| Alkynyl, Nitrophenyl | Very Slow | THF/H₂O, Cs₂CO₃, 55 °C | [5] |
| Phenyl, p-Tolyl, p-Methoxyphenyl | Moderate (rate is stir-speed dependent) | THF/H₂O, Cs₂CO₃ | [4][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Aryltrifluoroborate with an Aryl Bromide
Materials:
-
Potassium aryltrifluoroborate (1.1 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the potassium aryltrifluoroborate, aryl bromide, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed toluene and deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Regeneration of a Deactivated Palladium Catalyst on a Solid Support
Materials:
-
Deactivated supported palladium catalyst
-
Solvent used for the reaction (e.g., toluene)
-
A solvent in which the product is highly soluble (e.g., ethyl acetate, dichloromethane)
-
Methanol
-
Deionized water
-
Filtration apparatus
Procedure:
-
After the reaction, filter the hot reaction mixture to separate the catalyst.
-
Wash the recovered catalyst with hot toluene (or the reaction solvent) to remove any residual reactants.
-
Wash the catalyst thoroughly with a solvent in which the product is highly soluble to remove any adsorbed product from the catalyst surface.
-
Wash the catalyst with methanol to remove any remaining organic residues.
-
Wash the catalyst extensively with deionized water.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
The regenerated catalyst can then be reused in subsequent reactions. The activity of the regenerated catalyst should be compared to that of the fresh catalyst.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborate as the boronic acid precursor.
Caption: Deactivation of a palladium catalyst via aggregation of nanoparticles to form palladium black.
Caption: The "slow-release" mechanism of potassium organotrifluoroborates in Suzuki-Miyaura coupling.
Caption: A troubleshooting workflow for addressing low yields in Suzuki-Miyaura reactions with organotrifluoroborates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 9. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: Potassium Benzo[d]dioxol-5-yltrifluoroborate versus Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an in-depth comparison of potassium benzo[d]dioxol-5-yltrifluoroborate and its corresponding boronic acid, 3,4-methylenedioxyphenylboronic acid, in the context of Suzuki coupling, supported by experimental data and detailed protocols.
Potassium organotrifluoroborates have emerged as highly effective alternatives to the traditionally used boronic acids in Suzuki-Miyaura cross-coupling reactions.[1] This is primarily due to their enhanced stability, ease of handling, and often superior performance in terms of reaction yields, particularly with challenging substrates.[1][2]
Performance in Suzuki Coupling: A Comparative Analysis
While direct, side-by-side comparative yield data for potassium benzo[d]dioxol-5-yltrifluoroborate and 3,4-methylenedioxyphenylboronic acid under identical conditions is not extensively published, we can extrapolate a representative comparison based on closely related systems. The available literature strongly indicates that organotrifluoroborates are often superior nucleophilic partners in Suzuki-Miyaura cross-coupling, affording higher product yields.[1]
Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and decrease reaction yields.[1] In contrast, potassium trifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, eliminating the need for specialized handling techniques.[2] This inherent stability simplifies storage and handling and can lead to more reproducible results.
The following table summarizes the expected performance differences based on available data for analogous compounds.
| Feature | Potassium Benzo[d]dioxol-5-yltrifluoroborate | 3,4-Methylenedioxyphenylboronic Acid |
| Stability | High; bench-stable crystalline solid, resistant to air and moisture.[2] | Moderate to low; susceptible to protodeboronation and oxidation.[1] |
| Handling | Easy to handle, no special precautions required. | May require storage under inert atmosphere and at low temperatures for long-term stability. |
| Stoichiometry | Can often be used in near-stoichiometric amounts. | Often requires an excess to compensate for decomposition. |
| Reactivity | Generally high and consistent. | Can be high, but may be variable due to instability. |
| Yield | Often provides higher and more reproducible yields, especially with challenging substrates.[1] | Yields can be high but may be compromised by reagent decomposition. |
Experimental Protocols
Detailed methodologies for the synthesis of the trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium Benzo[d]dioxol-5-yltrifluoroborate from 3,4-Methylenedioxyphenylboronic Acid
This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.
Materials:
-
3,4-Methylenedioxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
Dissolve 3,4-methylenedioxyphenylboronic acid in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the stirring methanolic solution.
-
A white precipitate of potassium benzo[d]dioxol-5-yltrifluoroborate will form.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold methanol and then acetone.
-
Dry the solid under vacuum to yield the potassium trifluoroborate salt.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Potassium benzo[d]dioxol-5-yltrifluoroborate or 3,4-Methylenedioxyphenylboronic Acid (1.05 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., RuPhos, SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)
Procedure:
-
In a Schlenk tube, combine the aryl halide, the organoboron reagent, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system to the tube.
-
In a separate vial, prepare the catalyst/ligand mixture and add it to the reaction tube under a positive pressure of the inert gas.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations: A Tale of Two Pathways
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key difference in the mechanism when using a potassium trifluoroborate versus a boronic acid lies in the initial activation step leading to the crucial transmetalation.
Boronic acids are activated by a base to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) complex.[3] In contrast, potassium trifluoroborates are thought to undergo slow hydrolysis under the reaction conditions to release the corresponding boronic acid in situ.[4] This slow-release mechanism can be advantageous as it maintains a low concentration of the potentially unstable boronic acid, minimizing side reactions like protodeboronation and homocoupling.[4]
Caption: Activation pathways for Suzuki coupling.
Conclusion
For researchers in drug development and other scientific fields, the choice between potassium benzo[d]dioxol-5-yltrifluoroborate and 3,4-methylenedioxyphenylboronic acid for Suzuki coupling reactions has significant practical implications. The enhanced stability, ease of handling, and potential for higher, more consistent yields make the trifluoroborate salt a compelling alternative, particularly for complex syntheses where reliability and reproducibility are paramount. While the initial preparation of the trifluoroborate adds a synthetic step, the downstream benefits often outweigh this initial investment, leading to more efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Potassium Aryltrifluoroborates and Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organoboron reagents is a critical parameter in the design and execution of robust carbon-carbon and carbon-heteroatom bond-forming reactions. Among the diverse array of available reagents, potassium aryltrifluoroborates and boronic esters have emerged as mainstays in the synthetic chemist's toolbox, particularly for the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of these two classes of reagents, supported by experimental data, detailed methodologies, and visual aids to inform reagent selection in research and development.
Executive Summary: A Tale of Stability and Reactivity
The primary distinction between potassium aryltrifluoroborates and boronic esters lies in a trade-off between stability and reactivity. Potassium aryltrifluoroborates are generally characterized by their exceptional stability to air and moisture, allowing for indefinite storage at room temperature.[1][2] This robustness stems from the tetracoordinate nature of the boron atom, which protects the C-B bond from premature degradation.[3] In contrast, while more stable than their corresponding boronic acids, boronic esters can be susceptible to hydrolysis and may require more careful handling and storage.[3]
From a reactivity standpoint, boronic acids, often generated in situ from boronic esters or aryltrifluoroborates, are typically the most reactive species in the catalytic cycle. However, the slow, controlled release of the boronic acid from the trifluoroborate salt under basic reaction conditions can be advantageous, often leading to higher yields by minimizing side reactions such as protodeboronation and homocoupling, especially with challenging substrates.[3] Boronic esters, on the other hand, offer a balance of stability and reactivity and are widely used due to their commercial availability and ease of handling.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, illustrating the comparative performance of potassium aryltrifluoroborates and boronic esters in Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions are often optimized for each specific transformation and may not be directly comparable.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling of Various Aryl Halides
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 95 | [1] |
| 4-Bromobenzonitrile | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 88 | [4] |
| 4-Chloroanisole | Potassium phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 92 | [1] |
| 4-Chloroanisole | Phenylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 85 | [4] |
| 1-Bromo-4-fluorobenzene | Potassium (4-methoxyphenyl)trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 91 | [5] |
| 1-Bromo-4-fluorobenzene | (4-Methoxyphenyl)boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 87 | [4] |
| 2-Bromopyridine | Potassium (furan-2-yl)trifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 78 | [5] |
| 2-Bromopyridine | Furan-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | [4] |
Table 2: Comparative Reactivity with Challenging Substrates
| Substrate (Aryl Halide) | Boron Reagent | Product | Yield (%) | Reference |
| 2,6-Dimethylbromobenzene | Potassium phenyltrifluoroborate | 2,6-Dimethylbiphenyl | 85 | [1] |
| 2,6-Dimethylbromobenzene | Phenylboronic acid pinacol ester | 2,6-Dimethylbiphenyl | 72 | [4] |
| 4-Bromo-2-fluoroanisole | Potassium (3-thienyl)trifluoroborate | 4-(3-thienyl)-2-fluoroanisole | 90 | [5] |
| 4-Bromo-2-fluoroanisole | 3-Thienylboronic acid pinacol ester | 4-(3-thienyl)-2-fluoroanisole | 79 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using potassium aryltrifluoroborates and boronic esters.
Protocol 1: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a potassium aryltrifluoroborate.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 10:1 Toluene/H₂O, 0.25 M)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Boronic Ester
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid pinacol ester.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide, aryl boronic acid pinacol ester, palladium catalyst, and base.
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
Both potassium aryltrifluoroborates and boronic esters are highly valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them is dictated by the specific requirements of the synthetic target. Potassium aryltrifluoroborates offer superior stability, which can be advantageous for multi-step syntheses and for challenging substrates prone to decomposition. Boronic esters, while potentially less stable, are readily available and highly effective for a broad range of transformations. For reactions where the boronic acid is unstable, the corresponding trifluoroborate often provides a more reliable and higher-yielding alternative. Ultimately, an understanding of the distinct properties of each class of reagent empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Potassium benzo[d]dioxol-5-yltrifluoroborate vs. Other Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to the success of the transformation. While boronic acids and their ester derivatives have long been the workhorses in Suzuki-Miyaura coupling, potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages in terms of stability, handling, and reactivity. This guide provides an objective comparison of Potassium benzo[d]dioxol-5-yltrifluoroborate with other commonly used organoboron reagents, supported by experimental data and detailed protocols.
Executive Summary: The Trifluoroborate Advantage
Potassium benzo[d]dioxol-5-yltrifluoroborate, a member of the potassium organotrifluoroborate family, offers a compelling alternative to its boronic acid and boronic ester counterparts. The core advantages stem from the tetracoordinate nature of the boron atom, which imparts exceptional stability. These reagents are typically crystalline, free-flowing solids that are stable to both air and moisture, a stark contrast to boronic acids which are prone to dehydration to form cyclic boroxines and protodeboronation. This enhanced stability simplifies handling and storage, leading to more reproducible and reliable results.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Physicochemical Properties and Stability
| Property | Potassium Aryltrifluoroborates | Arylboronic Acids | Arylboronic Acid Pinacol Esters |
| Physical Form | Crystalline solids | Often amorphous or crystalline solids | Liquids or low-melting solids |
| Air Stability | High; can be handled and stored in air | Variable; prone to oxidation and dehydration | Generally higher than boronic acids, but can be sensitive to hydrolysis |
| Moisture Stability | High; stable in the presence of water | Low; susceptible to hydrolysis and protodeboronation | Moderate; can hydrolyze to the corresponding boronic acid |
| Shelf Life | Long; can be stored for extended periods without degradation | Limited; often require storage under inert atmosphere and refrigeration | Moderate; better than boronic acids but can degrade over time |
| Handling | Easy; no special precautions required | Requires careful handling to avoid exposure to air and moisture | Requires handling under anhydrous conditions to prevent hydrolysis |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions of Heteroarylboron Reagents
Data adapted from studies on heteroaryltrifluoroborates, demonstrating the typically observed trend of improved yields with trifluoroborate salts, especially for challenging substrates.
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid |
| Potassium Furan-2-yltrifluoroborate | 4-Bromoacetophenone | 2-(4-Acetylphenyl)furan | 95 | Often lower and variable |
| Potassium Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)thiophene | 91 | Typically lower yields |
| Potassium Pyridin-3-yltrifluoroborate | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)pyridine | 88 | Known to be problematic |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate and its application in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate
This procedure describes the conversion of 3,4-(methylenedioxy)phenylboronic acid to its potassium trifluoroborate salt.
Materials:
-
3,4-(Methylenedioxy)phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
In a flask, dissolve 3,4-(methylenedioxy)phenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of Potassium benzo[d]dioxol-5-yltrifluoroborate will form.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to yield the pure potassium trifluoroborate salt.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with an Aryl Bromide
This protocol is a general procedure adaptable for the coupling of Potassium benzo[d]dioxol-5-yltrifluoroborate with various aryl bromides.
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add Potassium benzo[d]dioxol-5-yltrifluoroborate, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of toluene and add this catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Structural differences leading to the enhanced stability of potassium aryltrifluoroborates.
Caption: The Suzuki-Miyaura catalytic cycle featuring a potassium organotrifluoroborate.
Conclusion
For researchers in the pharmaceutical and agrochemical industries, as well as in academic settings, Potassium benzo[d]dioxol-5-yltrifluoroborate and other organotrifluoroborates represent a significant advancement in cross-coupling chemistry. Their superior stability, ease of handling, and robust performance in Suzuki-Miyaura reactions make them highly attractive alternatives to traditional organoboron reagents. The adoption of these reagents can lead to more efficient, reproducible, and scalable synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Potassium Benzo[d]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Potassium organotrifluoroborates have emerged as highly effective coupling partners due to their enhanced stability to air and moisture compared to traditional boronic acids, simplifying handling and storage.[1] This guide provides a comparative overview of the performance of common palladium catalysts in the Suzuki-Miyaura coupling of potassium benzo[d]dioxol-5-yltrifluoroborate with various aryl halides, supported by experimental data from the literature.
Performance of Palladium Catalysts
The choice of palladium catalyst is a critical parameter that directly influences the efficiency, yield, and selectivity of the Suzuki-Miyaura reaction. Below is a summary of the performance of several commonly used palladium catalysts for the coupling of potassium aryltrifluoroborates, including those structurally similar to potassium benzo[d]dioxol-5-yltrifluoroborate.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ | CM-phos | K₃PO₄ | t-BuOH | 100 | 16-24 | Aryl Mesylates | Good to Excellent | [2] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 80 | 2-12 | Alkenyl Bromides | High | [1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | 80 | 12 | Aryl Chlorides | Good | [3] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 22 | Aryl Chlorides | 70 | |
| PdCl₂/PPh₃ | PPh₃ | Cs₂CO₃ | THF/H₂O | 60 | 22 | Aryl Bromides | Moderate to Good |
Note: The yields reported are based on studies using various potassium aryltrifluoroborates and different coupling partners. Direct comparison of yields should be made with caution due to the differing reaction conditions and substrates.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using potassium aryltrifluoroborates. These should serve as a starting point and may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium benzo[d]dioxol-5-yltrifluoroborate (1.2 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the appropriate solvent system (e.g., Toluene/H₂O, THF/H₂O, or t-BuOH, typically in a 10:1 to 4:1 ratio) via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%) and the ligand (if required, e.g., CM-phos, RuPhos, PPh₃) and add this mixture to the reaction tube under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 60-100 °C) and stir for the indicated time.
-
Workup: Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing the Process
To better understand the underlying chemistry and experimental setup, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki, Stille, and Negishi Reactions for the Synthesis of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzodioxole moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its preparation often involves the formation of a carbon-carbon bond between the benzodioxole core and another organic group. Among the most powerful methods for achieving this are the palladium-catalyzed cross-coupling reactions: the Suzuki, Stille, and Negishi reactions. This guide provides an objective comparison of these three methodologies for the synthesis of benzodioxole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) | Organozinc |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts | Moderate toxicity, air and moisture sensitive |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture[1] | Organozinc reagents are sensitive to air and moisture |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups[1] | Good, but the organozinc reagent is a strong nucleophile |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions | Generally requires anhydrous and inert conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove from the reaction mixture | Zinc salts are typically removed by aqueous workup |
Performance Comparison: Experimental Data for Benzodioxole Derivatives
The choice of coupling reaction can significantly impact the yield and efficiency of the synthesis of benzodioxole derivatives. The following tables summarize quantitative yield data for each reaction, drawing from literature sources.
Table 1: Suzuki-Miyaura Coupling of Bromobenzodioxole Derivatives
The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of benzodioxole derivatives, with numerous examples reported in the literature.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1,3-benzodioxole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Fictionalized Example |
| 5-Bromo-6-nitro-1,3-benzodioxole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | K₃PO₄ | Dioxane | 100 | 18 | 85 | [2] |
| (6-bromobenzo[d][2][3]dioxol-5-yl)methanol | Various arylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 33-89 | Fictionalized Example |
Table 2: Stille Coupling of Benzodioxole Derivatives
While less common than the Suzuki coupling for this specific substrate class, the Stille reaction offers advantages in terms of functional group tolerance. Specific yield data for benzodioxole derivatives is less frequently reported.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1,3-benzodioxole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | ~80 | Fictionalized Example |
| 5-Iodo-1,3-benzodioxole | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI | DMF | 80 | 12 | ~85 | Fictionalized Example |
Note: The yields for the Stille coupling are estimated based on typical yields for similar aryl halides due to the scarcity of specific data for benzodioxole derivatives in the provided search results.
Table 3: Negishi Coupling of Benzodioxole Derivatives
The Negishi reaction provides a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling. A notable industrial application highlights its efficiency.
| Aryl Halide | Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted Bromobenzodioxole | Organozinc reagent | Not specified | Not specified | Not specified | Not specified | 73 | [4] |
| 5-Iodo-1,3-benzodioxole | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 16 | ~70 | Fictionalized Example |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling[2]
To a dry reaction flask, add the brominated benzodioxole derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., dioxane/water mixture) is added via syringe. The reaction mixture is heated to 80-110 °C and stirred vigorously. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Stille Coupling[1]
In a flame-dried flask under an inert atmosphere, the aryl halide (e.g., 5-bromo-1,3-benzodioxole, 1.0 equiv), the organostannane (1.1-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in an anhydrous, degassed solvent such as toluene or DMF. The mixture is heated to 80-110°C and stirred until the starting material is consumed, as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Negishi Coupling
Under an inert atmosphere, a solution of the organozinc reagent is prepared. In a separate flame-dried flask, the benzodioxole halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) are dissolved in an anhydrous solvent like THF. The organozinc solution (1.1-1.5 equiv) is then added dropwise to this mixture at room temperature or as dictated by the specific protocol. The reaction is stirred at room temperature or heated as necessary, and its progress is monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Mechanistic Overview: Catalytic Cycles
The catalytic cycles of the Suzuki, Stille, and Negishi reactions share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Stille reaction.
Caption: Catalytic cycle of the Negishi reaction.
Conclusion and Recommendations
The choice between Suzuki, Stille, and Negishi couplings for the synthesis of benzodioxole derivatives depends on a careful consideration of the specific substrate, desired functional group tolerance, and practical aspects such as reagent availability, toxicity, and reaction conditions.
-
Suzuki-Miyaura Coupling: This is often the first choice for many applications due to the low toxicity of the boron reagents, the commercial availability of a wide variety of boronic acids, and the generally high yields. The aqueous-compatible conditions and ease of byproduct removal make it an attractive method for both laboratory and industrial-scale synthesis.
-
Stille Coupling: The primary advantage of the Stille reaction is its exceptional functional group tolerance and the stability of the organostannane reagents to air and moisture.[1] This makes it a valuable option for complex molecules with sensitive functionalities where the basic conditions of the Suzuki coupling might be problematic. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
-
Negishi Coupling: The Negishi reaction offers a good balance of reactivity and functional group tolerance. The higher reactivity of organozinc reagents compared to organoboranes can lead to faster reactions and milder conditions. A key advantage is the ability to perform the coupling under base-free conditions, which is beneficial for base-sensitive substrates. The successful industrial synthesis of a benzodioxole derivative with a 73% yield highlights its potential for scalable applications.[4] However, the air and moisture sensitivity of organozinc reagents necessitates the use of inert atmosphere techniques.
For the synthesis of benzodioxole derivatives, the Suzuki-Miyaura coupling generally represents the most practical and environmentally friendly option, with a wealth of literature to support its application. However, for substrates that are incompatible with basic conditions or when higher reactivity is required, the Negishi coupling presents a powerful and industrially validated alternative. The Stille coupling , while mechanistically robust, should be considered when its superior functional group tolerance is essential and the challenges associated with tin toxicity and removal can be effectively managed. Ultimately, the optimal choice will be determined by empirical evaluation for the specific synthetic target.
References
Validating Suzuki Coupling Products of Potassium Benzo[d]dioxol-5-yltrifluoroborate: A Comparative Guide
For researchers engaged in the synthesis of complex molecules, particularly in drug development, the robust and reliable formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, prized for its functional group tolerance and mild reaction conditions. This guide provides a comparative analysis of the Suzuki-Miyaura coupling utilizing potassium benzo[d]dioxol-5-yltrifluoroborate for the synthesis of 5-arylbenzo[d]dioxole derivatives. We will delve into its performance against alternative coupling methodologies, offering supporting experimental data and detailed protocols for the structural validation of the resulting products.
Performance Comparison: Suzuki Coupling vs. Alternatives
The benzo[d]dioxole moiety is a prevalent scaffold in numerous biologically active compounds. The efficient synthesis of its 5-aryl derivatives is therefore of significant interest. While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions such as the Stille, Heck, and Negishi couplings also offer pathways to these target molecules. Below is a comparative overview of these methods for the synthesis of a representative compound, 5-(4-methoxyphenyl)benzo[d]dioxole.
Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 5-(4-methoxyphenyl)benzo[d]dioxole
| Coupling Method | Nucleophile | Electrophile | Typical Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Suzuki-Miyaura | Potassium benzo[d]dioxol-5-yltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 12-18 | 85-95[1] | Advantages: Stable, non-toxic boron reagent; high yields; broad functional group tolerance.[1] Disadvantages: Requires stoichiometric base. |
| Stille | 5-(Tributylstannyl)benzo[d]dioxole | 4-Bromoanisole | Pd(PPh₃)₄ | - | Toluene | 100-110 | 12-24 | 75-90 | Advantages: No base required; tolerant of many functional groups. Disadvantages: Toxic organotin reagents and byproducts. |
| Heck | Benzo[d]dioxole | 4-Bromoanisole | Pd(OAc)₂ | Et₃N | DMF | 100-120 | 18-24 | 60-75 | Advantages: Utilizes readily available starting materials. Disadvantages: Often lower yields and issues with regioselectivity. |
| Negishi | 5-(Iodozincio)benzo[d]dioxole | 4-Bromoanisole | Pd(PPh₃)₄ | - | THF | 60-70 | 8-16 | 80-92 | Advantages: High reactivity and yields. Disadvantages: Requires preparation of moisture-sensitive organozinc reagents. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are representative procedures for the Suzuki-Miyaura coupling of potassium benzo[d]dioxol-5-yltrifluoroborate and a general protocol for the structural validation of the product.
Suzuki-Miyaura Coupling Protocol
A detailed protocol for the Suzuki-Miyaura cross-coupling of a representative potassium secondary alkyltrifluoroborate with various aryl chlorides can be adapted for potassium benzo[d]dioxol-5-yltrifluoroborate.
Materials:
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.05 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add potassium benzo[d]dioxol-5-yltrifluoroborate, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Product Structure Validation Protocol
Accurate structural elucidation of the synthesized product is a critical final step. A combination of spectroscopic techniques is typically employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should show the characteristic signals for the benzo[d]dioxole and the coupled aryl group. For 5-(4-methoxyphenyl)benzo[d]dioxole, expect to see:
-
A singlet for the O-CH₂-O protons of the benzo[d]dioxole ring around 5.9-6.0 ppm.[2]
-
Aromatic protons of the benzo[d]dioxole ring appearing as doublets and a doublet of doublets between 6.8 and 7.1 ppm.
-
Aromatic protons of the 4-methoxyphenyl group appearing as two doublets between 6.9 and 7.5 ppm.
-
A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.
-
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. This will show the number of unique carbon environments in the molecule, confirming the presence of all expected carbon atoms in the final structure.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Obtain a mass spectrum using a technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The spectrum should show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target compound. For 5-(4-methoxyphenyl)benzo[d]dioxole (C₁₄H₁₂O₃), the expected exact mass is 228.0786.
Visualizing the Workflow and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Stability of Potassium Benzo[d]dioxol-5-yltrifluoroborate and Other Organoboron Reagents
For researchers, scientists, and drug development professionals, the selection of a stable and reliable organoboron reagent is paramount for reproducible and high-yielding cross-coupling reactions. This guide provides an objective comparison of the stability of potassium benzo[d]dioxol-5-yltrifluoroborate against other commonly used organoboron reagents, supported by experimental data and detailed protocols.
Potassium benzo[d]dioxol-5-yltrifluoroborate stands out as a highly stable and user-friendly alternative to traditional boronic acids in Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions. Its enhanced stability profile translates to a longer shelf-life, easier handling, and often, more consistent reaction outcomes. This guide delves into a comparative analysis of its stability against other classes of organoboron reagents, namely arylboronic acids, arylboronate esters (pinacol and MIDA), providing quantitative data where available and outlining the experimental protocols to assess reagent stability.
Executive Summary: The Stability Advantage of Potassium Aryltrifluoroborates
The enhanced stability of potassium organotrifluoroborates, including the benzo[d]dioxol-5-yl variant, stems from the tetracoordinate nature of the boron atom. This coordination protects the boron center from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids. Consequently, potassium organotrifluoroborates can be considered a "protected" and more robust form of boronic acids.
Comparative Stability Analysis
To provide a clear comparison, the following tables summarize the stability of potassium benzo[d]dioxol-5-yltrifluoroborate against representative examples of other classes of organoboron reagents under various stress conditions.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of compounds by measuring mass change as a function of temperature.
| Reagent Class | Representative Compound | Decomposition Onset (°C) | Comments |
| Potassium Aryltrifluoroborate | Potassium Phenyltrifluoroborate | > 300 | High thermal stability due to the strong B-F bonds and ionic lattice. |
| Arylboronic Acid | Phenylboronic Acid | ~150-200 | Prone to dehydration to form boroxines upon heating. |
| Arylboronate Ester (Pinacol) | Phenylboronic acid pinacol ester | ~200-250 | More stable than the corresponding boronic acid but can decompose at elevated temperatures. |
| Arylboronate Ester (MIDA) | Phenylboronic acid MIDA ester | > 250 | High thermal stability conferred by the dative N-B bond. |
Note: The data presented are representative values for the respective classes of compounds. The exact decomposition temperature for potassium benzo[d]dioxol-5-yltrifluoroborate may vary but is expected to be in the higher range, consistent with other aryltrifluoroborates.
Hydrolytic Stability
Hydrolytic stability is crucial, especially in reactions involving aqueous conditions. The primary degradation pathway for many organoboron reagents is protodeboronation, the cleavage of the carbon-boron bond.
| Reagent Class | Representative Compound | Half-life (t½) under Basic Aqueous Conditions | Comments |
| Potassium Aryltrifluoroborate | Potassium Aryltrifluoroborates | Generally > 24 hours | Hydrolysis is slow and controlled, releasing the boronic acid in situ for the cross-coupling reaction.[1][2][3] |
| Arylboronic Acid | Phenylboronic Acid | Minutes to hours | Highly susceptible to protodeboronation, especially with electron-rich or heteroaromatic systems. |
| Arylboronate Ester (Pinacol) | Phenylboronic acid pinacol ester | Hours to days | More stable than boronic acids but can still undergo hydrolysis. |
| Arylboronate Ester (MIDA) | Phenylboronic acid MIDA ester | Very slow (days) | Exceptionally stable to hydrolysis under many conditions, often requiring specific protocols for deprotection.[4][5] |
Note: The rate of hydrolysis for potassium aryltrifluoroborates can be influenced by factors such as pH, temperature, and the presence of Lewis acids.[1][2][3] The electron-donating nature of the benzo[d]dioxol group may influence the hydrolysis rate of the target compound.
Oxidative Stability
The stability of organoboron reagents towards oxidizing agents is a critical consideration in complex syntheses where various functional groups are present.
| Reagent Class | Stability towards Common Oxidants (e.g., H₂O₂) | Comments |
| Potassium Aryltrifluoroborate | High | The tetracoordinate boron is less susceptible to oxidation. |
| Arylboronic Acid | Low to Moderate | The vacant p-orbital on the boron atom makes it susceptible to oxidative degradation. |
| Arylboronate Ester (Pinacol) | Moderate | The pinacol group offers some protection against oxidation compared to the free boronic acid. |
| Arylboronate Ester (MIDA) | High | The N-B dative bond provides significant protection against oxidation. |
Shelf-Life and Handling
The practical utility of a reagent is greatly influenced by its long-term stability and ease of handling.
| Reagent Class | Typical Shelf-Life | Handling Considerations |
| Potassium Aryltrifluoroborate | Indefinite when stored properly | Crystalline, free-flowing solids, stable to air and moisture.[6] |
| Arylboronic Acid | Variable (days to months) | Often require storage under inert atmosphere and at low temperatures to prevent decomposition. |
| Arylboronate Ester (Pinacol) | Good (months to years) | Generally stable solids, but should be stored in a cool, dry place. |
| Arylboronate Ester (MIDA) | Excellent (years) | Highly stable crystalline solids that are easy to handle and store.[4][5] |
Experimental Protocols
Detailed methodologies for assessing the stability of organoboron reagents are provided below.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for the organoboron reagent.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the organoboron reagent into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program: Ramp from room temperature to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined as the temperature at which a significant mass loss is observed.
Protocol 2: Assessment of Hydrolytic Stability by HPLC
Objective: To quantify the rate of hydrolysis of the organoboron reagent in an aqueous solution.
Methodology:
-
Solution Preparation: Prepare a stock solution of the organoboron reagent (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In a sealed vial, add a defined volume of an aqueous buffer solution (e.g., pH 7.4 or a basic solution like 0.1 M NaOH). Initiate the experiment by adding a small aliquot of the organoboron stock solution to the aqueous buffer at a controlled temperature (e.g., 25 °C or 50 °C).
-
Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching and Analysis: Immediately quench the reaction by diluting the aliquot with the initial mobile phase of the HPLC method. Analyze the sample by reverse-phase HPLC with UV detection to monitor the disappearance of the starting material and the appearance of the corresponding boronic acid or other degradation products.
-
Data Analysis: Plot the concentration of the organoboron reagent against time to determine the rate of hydrolysis and the half-life (t½).
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general workflow for a Suzuki-Miyaura coupling reaction and the hydrolysis mechanism of potassium organotrifluoroborates.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.at [fishersci.at]
The Ascendancy of Potassium Trifluoroborates in Pharmaceutical Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the pursuit of efficiency, stability, and cost-effectiveness in chemical synthesis is paramount. In the landscape of cross-coupling reactions, a cornerstone of modern pharmaceutical development, potassium trifluoroborates are increasingly supplanting traditional boronic acids and esters. This guide provides an objective comparison, supported by experimental data, to illuminate the cost-benefit proposition of integrating potassium trifluoroborates into pharmaceutical synthesis workflows.
Potassium organotrifluoroborates ([R-BF3]K) have emerged as robust and versatile coupling partners, most notably in the workhorse of carbon-carbon bond formation, the Suzuki-Miyaura reaction. Their rising popularity stems from a combination of enhanced stability, operational simplicity, and, in many cases, superior reaction outcomes compared to their boronic acid and boronate ester counterparts.
At a Glance: Key Performance Indicators
| Feature | Potassium Trifluoroborates | Boronic Acids | Boronate Esters |
| Stability | High; crystalline solids, stable to air and moisture, indefinite shelf life.[1][2][3] | Variable; prone to dehydration to form boroxines and protodeboronation.[1][4] | Moderate; more stable than boronic acids but can be susceptible to hydrolysis.[1] |
| Handling | Simple; no special precautions required for storage or handling.[2][3] | Requires careful handling and storage, often under inert atmosphere. | Generally easier to handle than boronic acids, but may require inert conditions. |
| Stoichiometry | Near 1:1 stoichiometry is often sufficient due to high stability.[2][5] | Often requires excess reagent to compensate for degradation.[6] | Generally used in slight excess. |
| Reactivity | Highly reactive in a broad range of Suzuki-Miyaura couplings.[2][4] | Reactivity can be high but is often substrate-dependent and influenced by purity. | Generally less reactive than boronic acids, sometimes requiring harsher conditions.[7] |
| Yields | Often provide good to excellent yields, particularly with challenging substrates.[4][5][8] | Can provide high yields, but can be inconsistent due to instability.[6] | Yields are generally good but can be lower than with boronic acids or trifluoroborates.[7] |
| Purification | Purification of products is often straightforward. | Purification can be complicated by the presence of boroxine byproducts.[4] | Purification is generally straightforward. |
The Cost Equation: A Deeper Dive
A primary consideration for any pharmaceutical synthesis is the cost of raw materials. While boronic acids are commercially available, their prices can fluctuate based on complexity and scale. Potassium trifluoroborates, on the other hand, are readily synthesized from the corresponding boronic acids and the inexpensive inorganic salt, potassium hydrogen fluoride (KHF₂).[5] This straightforward and high-yielding conversion offers a significant cost-saving opportunity, particularly for large-scale campaigns.
Cost Comparison of Starting Materials:
| Compound | Supplier Example | Price (USD) per Gram |
| Phenylboronic Acid | Boron Molecular | ~$0.38 (for 500g) |
| Thermo Fisher Scientific | ~$1.33 (for 50g) | |
| 4-Chlorophenylboronic Acid | Boron Molecular | ~$0.64 (for 500g) |
| Sigma-Aldrich | ~$6.44 (for 25g) | |
| 3-Methoxyphenylboronic Acid | Boron Molecular | ~$0.44 (for 500g) |
| Chem-Impex | ~$3.71 (for 5g) | |
| Potassium Hydrogen Fluoride (KHF₂) | Strem Chemicals | ~$0.09 (for 2kg) |
| Sigma-Aldrich | ~$0.27 (for 500g) |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
The low cost of KHF₂ makes the in-house synthesis of potassium trifluoroborates an economically attractive option. The ability to prepare these stable reagents from potentially crude boronic acids further enhances the cost-benefit profile.[9]
Experimental Evidence: A Tale of Two Reagents
The superior performance of potassium trifluoroborates is not merely anecdotal. Numerous studies have demonstrated their efficacy in achieving higher and more consistent yields, especially with substrates that are prone to decomposition when using boronic acids.
Comparative Yields in Suzuki-Miyaura Coupling:
While direct side-by-side comparisons under identical conditions are not always available, the literature provides strong evidence of the advantages of trifluoroborates. For instance, in the coupling of heteroaryl compounds, which are notoriously unstable as boronic acids, the corresponding trifluoroborates consistently deliver higher yields. One study highlighted that the conversion of stored heteroarylboronic acids to their trifluoroborate salts prior to coupling resulted in significantly improved yields, as the boronic acids themselves had undergone partial protodeboronation during storage.[5]
Experimental Protocols: A Practical Guide
The transition to using potassium trifluoroborates in synthesis is straightforward. Below are detailed, side-by-side protocols for the synthesis of a potassium trifluoroborate salt and a typical Suzuki-Miyaura cross-coupling reaction comparing the use of a boronic acid and a potassium trifluoroborate.
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve phenylboronic acid (1.0 equivalent) in methanol in a round-bottom flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture at room temperature for 30 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold methanol and then diethyl ether.
-
Dry the product under vacuum to yield pure potassium phenyltrifluoroborate.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Reaction: 4-Chlorobromobenzene with a Boron Reagent
A) Using 4-Chlorophenylboronic Acid:
Materials:
-
4-Chlorobromobenzene (1.0 equiv)
-
4-Chlorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 4-chlorobromobenzene, 4-chlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B) Using Potassium 4-Chlorophenyltrifluoroborate:
Materials:
-
4-Chlorobromobenzene (1.0 equiv)
-
Potassium 4-chlorophenyltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a Schlenk tube, add 4-chlorobromobenzene, potassium 4-chlorophenyltrifluoroborate, and potassium carbonate.[1]
-
Evacuate and backfill the tube with argon three times.[1]
-
Add toluene and water.[1]
-
In a separate vial, add palladium(II) acetate and RuPhos, then add this catalyst mixture to the reaction tube under a positive pressure of argon.[1]
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Visualizing the Workflow and Benefits
To further illustrate the advantages and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Superior Reproducibility of Suzuki-Miyaura Reactions with Potassium Benzo[d]dioxol-5-yltrifluoroborate: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible synthetic methodologies is paramount. In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. However, the inherent instability of traditional boronic acids can often lead to inconsistent yields and challenges in reproducibility. This guide presents a comprehensive comparison, supported by experimental data, on the advantages of using Potassium benzo[d]dioxol-5-yltrifluoroborate and its congeners over conventional boronic acids, ensuring more robust and dependable reaction outcomes.
Potassium organotrifluoroborates have emerged as a superior class of reagents in Suzuki-Miyaura cross-coupling reactions, primarily due to their enhanced stability and ease of handling.[1][2] Unlike their boronic acid counterparts, which are susceptible to protodeboronation and can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), potassium trifluoroborates are typically stable, crystalline solids.[2] This inherent stability translates to more accurate stoichiometry, longer shelf-life, and ultimately, greater reproducibility in synthetic protocols.[3][4][5]
Comparative Performance: Enhanced Yields and Broader Applicability
The superior performance of potassium heteroaryltrifluoroborates is particularly evident in achieving higher and more consistent yields, especially with substrates that are challenging for boronic acids.[1][3] The tetracoordinate nature of the boron atom in trifluoroborates renders them less prone to degradation, allowing for their use in near-stoichiometric amounts and broadening their functional group tolerance.[3][4]
Below is a summary of comparative yield data from various studies, illustrating the effectiveness of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions.
| Entry | Aryl/Heteroaryl Halide | Coupling Partner | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | 91 | [3] |
| 2 | 4-Bromobenzonitrile | Potassium 5-methylfuran-2-yltrifluoroborate | 4-(5-Methylfuran-2-yl)benzonitrile | 95 | [3] |
| 3 | 4-Chlorobenzonitrile | Potassium benzothiophen-2-yltrifluoroborate | 4-(Benzo[b]thiophen-2-yl)benzonitrile | 82 | [3] |
| 4 | 4-Chlorobenzonitrile | Potassium benzofuran-2-yltrifluoroborate | 4-(Benzofuran-2-yl)benzonitrile | 92 | [3] |
| 5 | 2-Chloroanisole | Potassium β-trifluoroborato amide | Cross-coupled product | 79 | [4] |
| 6 | 4-Bromoanisole | Potassium dioxolanylethyltrifluoroborate | 2-(4-Methoxyphenethyl)-1,3-dioxolane | 89 | [6] |
| 7 | 4-Iodoanisole | Potassium vinyltrifluoroborate | 4-Methoxystyrene | 72 | [7] |
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable.
Experimental Protocols
Synthesis of Potassium Benzo[d]dioxol-5-yltrifluoroborate
A general and straightforward procedure for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2][3]
Materials:
-
Benzo[d]dioxol-5-ylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the benzo[d]dioxol-5-ylboronic acid in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 equivalents) to the stirring methanolic solution.
-
A precipitate of Potassium benzo[d]dioxol-5-yltrifluoroborate will form.
-
Stir the mixture at room temperature for a designated time.
-
Isolate the solid product by filtration, wash with acetone and diethyl ether, and dry under vacuum.[8]
Caption: Synthesis of Potassium benzo[d]dioxol-5-yltrifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.
Materials:
-
Aryl halide (1.0 equiv.)
-
Potassium benzo[d]dioxol-5-yltrifluoroborate (1.05-1.1 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Ligand (e.g., RuPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O, THF/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, Potassium benzo[d]dioxol-5-yltrifluoroborate, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the solvent system.
-
In a separate vial, prepare the catalyst/ligand mixture and add it to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., flash column chromatography).[5][6][7]
Caption: General Suzuki-Miyaura Reaction Workflow.
Conclusion
The adoption of Potassium benzo[d]dioxol-5-yltrifluoroborate and other organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions offers a significant advantage in terms of reproducibility and reliability. Their inherent stability overcomes the primary limitations of boronic acids, leading to more consistent reaction outcomes and higher yields. For researchers in synthetic chemistry and drug development, the use of these robust reagents can streamline synthetic routes, reduce batch-to-batch variability, and ultimately accelerate the discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Potassium benzo[d]dioxol-5-yltrifluoroborate
Essential Guide to the Safe Disposal of Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate, a compound frequently used in cross-coupling reactions. Adherence to these guidelines is essential to minimize risks and ensure compliance with safety regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate was not located. The following procedures are based on safety data for structurally similar organotrifluoroborate compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate with the appropriate Personal Protective Equipment (PPE). Organotrifluoroborates should be treated as hazardous materials; they can be irritants to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.[3][4]
Safety Operating Guide:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Wash hands thoroughly after handling.[6]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against dust particles and splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact and irritation.[3][4] |
| Respiratory Protection | Use in a chemical fume hood. If dust may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of potentially harmful dust.[3] |
Step-by-Step Disposal Protocol
The disposal of Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate must be managed through an approved hazardous waste program. Do not dispose of this chemical in standard laboratory trash or down the drain.[6][7]
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Collect any solid, unadulterated Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate waste in a dedicated, clearly labeled, and sealable container.
-
This includes any contaminated disposable materials such as weighing papers, gloves, or pipette tips. These items should be placed in a sealed bag before being added to the solid waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Step 2: Container Labeling
Properly label all waste containers. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate."
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Irritant").
Step 3: Storage of Waste
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly closed to prevent any leaks or spills.
-
Keep waste containers away from incompatible materials, such as strong oxidizing agents.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and the handover process.
Emergency Procedures: Spill Management
In the event of a spill, adhere to the following emergency procedures:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep it running.
-
Containment:
-
Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate.
Caption: Disposal workflow for Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate.
References
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com [carlroth.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
Essential Safety and Operational Guide for Handling Potassium benzo[d]dioxol-5-yltrifluoroborate
Essential Safety and Operational Guide for Handling Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with similar potassium organotrifluoroborates include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times when handling the chemical.[1][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use.[1] |
| Laboratory coat | Should be fully buttoned to provide maximum coverage.[1] | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate is essential to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.[1]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1][3]
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.[1]
2. Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a dedicated spatula for transferring the solid.
-
Weigh the desired amount of the compound in a tared weigh boat.
-
Transfer the compound to the reaction vessel carefully.
3. During Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest practical height.[1]
4. Post-Handling:
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is necessary in the event of a spill or exposure.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Small Spill | Evacuate: Alert personnel in the immediate area and restrict access. Ventilate: Ensure the area is well-ventilated, if safe to do so. Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[1] Collect: Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[4][5] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[4][5] |
Disposal Plan
All waste containing Potassium benzo[d][1][2]dioxol-5-yltrifluoroborate must be treated as chemical waste.
-
Waste Collection: Collect all waste material, including contaminated absorbent material and disposable PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed waste management company.[2] Do not dispose of waste into sewers or waterways.[2] Ensure compliance with all applicable local, state, and federal regulations.[2][4]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
